Lumiracoxib-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13ClFNO2 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D |
InChI Key |
KHPKQFYUPIUARC-UASVBIJOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Lumiracoxib-d6 and its chemical structure
This guide provides a comprehensive overview of Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to this compound
This compound is a stable, isotopically labeled form of Lumiracoxib.[1][2][3] It serves as an analytical standard, particularly in techniques like High-Performance Liquid Chromatography (HPLC), for the quantification of Lumiracoxib in various biological matrices.[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays, ensuring accurate and precise measurements of the parent compound, Lumiracoxib.
Lumiracoxib itself is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] Structurally, it is a derivative of phenylacetic acid and is analogous to diclofenac.[7][8] This structural distinction sets it apart from other COX-2 inhibitors like celecoxib.[7][9] Lumiracoxib exhibits anti-inflammatory, analgesic, and antipyretic properties.[4][8] It was developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6][10][11] However, it has been withdrawn from the market in several countries due to concerns about potential liver toxicity.[7]
Chemical Structure
The chemical name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.[7] The deuterated form, this compound, is designated as 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6.[2] This nomenclature indicates that six hydrogen atoms on the 5-methylbenzeneacetic acid moiety have been replaced by deuterium atoms.
Chemical Formula: C₁₅H₇D₆ClFNO₂[3]
Molecular Weight: 299.76 g/mol [3]
CAS Number: 1225453-72-4[1][3]
Below is a diagram illustrating the logical relationship and structural difference between Lumiracoxib and this compound.
Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data for Lumiracoxib. As an isotopic analog, this compound is expected to have very similar physicochemical and pharmacokinetic properties, with the primary difference being its molecular weight.
Table 1: Physicochemical Properties of Lumiracoxib
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃ClFNO₂ | [7] |
| Molar Mass | 293.72 g·mol⁻¹ | [7] |
| pKa | 4.7 | [5][6] |
| Solubility | Soluble in DMSO to 100 mM |
Table 2: Pharmacokinetic Properties of Lumiracoxib
| Parameter | Value | Reference |
| Bioavailability | 74% | [5][6][7][12] |
| Protein Binding | >98% | [7][12] |
| Elimination Half-life | 4-8 hours | [5][6][7][10][12] |
| Time to Peak Plasma Concentration | 2 hours | [5][6][10] |
| Metabolism | Hepatic oxidation and hydroxylation (primarily via CYP2C9) | [7][9][12] |
| Excretion | Urine (54%) and Feces (43%) | [7] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for Lumiracoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[9][12] Unlike non-selective NSAIDs, Lumiracoxib has a much lower affinity for the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function.[8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][11]
The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the site of action for Lumiracoxib.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a Lumiracoxib derivative, which can be adapted for various research purposes. This protocol is based on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one from Lumiracoxib.[13]
Objective: To synthesize 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one via intramolecular reaction of Lumiracoxib.
Materials:
-
Lumiracoxib
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Distilled water
-
Sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve Lumiracoxib (1.07 mmol) and EDC (1.2 mmol) in 20 mL of dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, dilute the reaction mixture with an additional 50 mL of dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash three times with 20 mL of distilled water.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
The resulting product is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.
Characterization:
The synthesized compound can be characterized using standard analytical techniques such as:
-
Melting Point Determination: To assess purity.
-
¹H-NMR Spectroscopy: To confirm the chemical structure.
-
Elemental Analysis: To determine the elemental composition.
The following diagram outlines the experimental workflow for this synthesis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LUMIRACOXIB [chemicalbook.com]
- 6. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 8. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis and Purification of Deuterated Lumiracoxib
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis and purification of deuterated Lumiracoxib. The introduction of deuterium into drug molecules, a process known as deuteration, can significantly alter the pharmacokinetic properties of a compound, often leading to a more favorable metabolic profile, reduced toxicity, and an extended half-life.[1] This guide outlines a plausible synthetic route for preparing deuterated Lumiracoxib, detailed purification protocols, and methods for analytical characterization.
Proposed Synthesis of Deuterated Lumiracoxib (Lumiracoxib-d3)
The proposed synthesis of deuterated Lumiracoxib focuses on introducing three deuterium atoms at the methyl group of the phenylacetic acid moiety. This position is a potential site of metabolism, and its deuteration could slow down the rate of oxidation. The synthesis is based on a modified procedure for the synthesis of Lumiracoxib, starting with commercially available deuterated p-toluidine.
Synthetic Pathway
The following diagram illustrates the proposed two-step synthetic pathway for Lumiracoxib-d3.
Caption: Proposed synthetic pathway for Lumiracoxib-d3.
Experimental Protocol: Synthesis of 2-((2-chloro-6-fluorophenyl)amino)-5-(methyl-d3)aniline (Intermediate)
-
To a dried flask under an inert atmosphere, add 2-chloro-6-fluoroaniline (1.0 eq), p-toluidine-d3 (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated intermediate.
Experimental Protocol: Synthesis of Lumiracoxib-d3 (Final Product)
-
Dissolve the intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion of the acylation, carefully add aluminum chloride (AlCl3, 2.0 eq) in portions at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification of Deuterated Lumiracoxib
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Purification and Analysis Workflow
The following diagram illustrates the workflow for the purification and subsequent analysis of the synthesized Lumiracoxib-d3.
Caption: Workflow for purification and analysis of Lumiracoxib-d3.
Experimental Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes.
-
Flow Rate: The flow rate will depend on the column dimensions but will typically be in the range of 20-50 mL/min for preparative HPLC.
-
Detection: UV detection at a wavelength where Lumiracoxib has strong absorbance (e.g., 270 nm).[2]
-
Procedure:
-
Dissolve the crude Lumiracoxib-d3 in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Lumiracoxib-d3.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the final product.
Quantitative Data
| Parameter | Value/Range | Reference/Note |
| Analytical HPLC | ||
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile:Water with 0.05% trichloroacetic acid (35:65 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 270 nm | [2] |
| Retention Time (Lumiracoxib) | ~16.9 min | [2] |
| Preparative HPLC | ||
| Column | C18 reversed-phase (preparative scale) | |
| Mobile Phase | Acetonitrile:Water with 0.1% formic acid (gradient) | |
| Flow Rate | 20-50 mL/min | |
| Detection Wavelength | 270 nm | |
| Expected Yield & Purity | ||
| Overall Yield | 30-40% (Hypothetical) | |
| Purity (post-prep HPLC) | >98% | |
| Deuterium Incorporation | >98% |
Spectroscopic Data
| Analysis | Expected Results for Lumiracoxib-d3 |
| ¹H NMR | Absence of the singlet corresponding to the methyl protons (around 2.3 ppm). Other proton signals should be consistent with the Lumiracoxib structure. |
| ²H NMR | A signal corresponding to the -CD₃ group. |
| ¹³C NMR | A septet for the carbon of the -CD₃ group due to C-D coupling. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the mass of Lumiracoxib-d3 (C₁₅H₁₀D₃ClFNO₂), which is approximately 3 mass units higher than non-deuterated Lumiracoxib. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of deuterated Lumiracoxib. The proposed synthetic route, leveraging a deuterated starting material, offers a plausible method for introducing a deuterium label at a metabolically relevant position. The outlined purification and analytical protocols are crucial for obtaining a highly pure and well-characterized final product. This information is intended to support researchers and drug development professionals in the synthesis of isotopically labeled compounds for further investigation into their pharmacokinetic and pharmacodynamic properties.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Lumiracoxib-d6
This guide provides a comprehensive overview of the physical and chemical properties of Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. The information is intended for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Data
Quantitative data for this compound and its non-deuterated form, Lumiracoxib, are summarized in the table below for comparative analysis.
| Property | This compound | Lumiracoxib |
| Molecular Formula | C₁₅H₇D₆ClFNO₂ | C₁₅H₁₃ClFNO₂[1][2][3][4][5][6][7] |
| Molecular Weight | 299.76 g/mol [8][9] | 293.72 g/mol [1][2][3][5][6][10][11] |
| CAS Number | 1225453-72-4[8][9] | 220991-20-8[1][2][3][4][5][7] |
| Melting Point | Not available | 136-138°C[12] or 158-159°C[5] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in DMSO (approx. 30-59 mg/mL)[4][7][12][13][14], DMF (approx. 30 mg/mL)[4][7], and methanol and ethanol (<1 mg/ml)[12]. Sparingly soluble in aqueous buffers[4] and insoluble in water[12]. |
| Appearance | Not available | Crystalline solid[4], White to light yellow solid[2] |
| pKa | Not available | 4.7[11] |
| LogP | Not available | 4.50[10] |
| UV/Vis (λmax) | Not available | 274 nm[4][7] |
Mechanism of Action and Signaling Pathway
Lumiracoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][3][15][16][17] Its deuterated form, this compound, is expected to have the same mechanism of action. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[18][19][20] By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.[1][15]
The signaling pathway involving COX-2 is complex and can be activated by various stimuli, including growth factors and tumor promoters.[19] This activation leads to the transcription of the COX-2 gene and subsequent production of prostaglandins, which can then act on various receptors to elicit a biological response.[18][21]
Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of Lumiracoxib
A common synthesis route for Lumiracoxib involves the following key steps[11]:
-
Coupling: Palladium-catalyzed coupling of p-bromotoluene and 2-chloro-6-fluoroaniline to form an aniline intermediate.
-
Acylation: Acylation of the intermediate with chloroacetyl chloride.
-
Cyclization: Aluminum chloride-mediated cyclization to form a key lactam intermediate.
-
Ring Opening: Base-catalyzed hydrolysis of the lactam to yield Lumiracoxib.
Figure 2: A generalized workflow for the synthesis of Lumiracoxib.
Liquid Chromatographic Determination
A stability-indicating reversed-phase liquid chromatography (LC) method has been developed for the determination of Lumiracoxib in pharmaceutical formulations.[22]
-
Column: Synergi fusion C18 (150 mm x 4.6 mm)
-
Mobile Phase: Phosphoric acid (25 mM; pH 3.0) / Acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 272 nm
-
Column Temperature: 30°C
-
Linearity: 10-100 µg/mL
This method was found to be specific, linear, precise, accurate, and robust for the analysis of Lumiracoxib.[22]
In Vitro COX Inhibition Assay
The inhibitory activity of Lumiracoxib on COX-1 and COX-2 can be determined using a human whole blood assay.[16]
-
Heparinized human blood is divided into two aliquots.
-
One aliquot is used to measure thromboxane B2 (TxB2) production as a measure of COX-1 activity.
-
The other aliquot is used to measure prostaglandin E2 (PGE2) production as a measure of COX-2 activity.
-
Various concentrations of the test compound (Lumiracoxib) are added to the blood samples.
-
The concentration-dependent inhibition of prostaglandin synthesis is measured to determine the IC₅₀ values for both COX-1 and COX-2.
Pharmacokinetics and Metabolism
Lumiracoxib is rapidly absorbed after oral administration, with a bioavailability of about 74%.[11][15][17] It is highly bound to plasma proteins (>98%).[1][15] The terminal half-life is approximately 4 hours.[15][17]
Metabolism of Lumiracoxib primarily occurs in the liver via oxidation and hydroxylation, mainly by the CYP2C9 enzyme.[1][11][15] The major metabolites are 4'-hydroxy-lumiracoxib and 5-carboxy-lumiracoxib.[1][15]
Applications
This compound is primarily used as a labeled internal standard for the quantification of Lumiracoxib in biological samples during pharmacokinetic and metabolic studies.[8][9] Its use as an analytical standard is crucial for accurate and precise measurements in research and development.[23]
References
- 1. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lumiracoxib [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 10. lumiracoxib [drugcentral.org]
- 11. LUMIRACOXIB [chemicalbook.com]
- 12. labsolu.ca [labsolu.ca]
- 13. glpbio.com [glpbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clearsynth.com [clearsynth.com]
Lumiracoxib-d6 Stability and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lumiracoxib-d6. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and development settings. The data is primarily based on forced degradation studies performed on its non-deuterated analog, Lumiracoxib, which provides a strong indication of the stability profile of this compound.
Recommended Storage Conditions
To maintain the chemical integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Refrigerator) for solid form | [1] |
| -20°C for up to 1 month (stock solutions) | [2] | |
| -80°C for up to 6 months (stock solutions) | [2] | |
| Shipping | Ambient temperature | [1] |
| Product Form | Solid | [3] |
Stability Profile of Lumiracoxib
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Such studies have been performed on Lumiracoxib, the non-deuterated form of this compound. The results of these studies offer valuable insights into the expected stability of the deuterated compound under various stress conditions.
A stability-indicating micellar electrokinetic chromatography (MEKC) method was developed to analyze Lumiracoxib and its degradation products.[1] The study revealed that Lumiracoxib is susceptible to degradation under acidic, basic, and oxidative conditions.
Summary of Forced Degradation Studies on Lumiracoxib
| Stress Condition | Reagent/Condition | Outcome | Reference |
| Acid Hydrolysis | 1 M HCl, heated at 80°C for 2 hours | Significant degradation observed, two major degradation products formed. | [1] |
| Base Hydrolysis | 0.1 M NaOH, heated at 80°C for 4 hours | Significant degradation observed, two major degradation products formed. | [1] |
| Oxidative Degradation | 3% H₂O₂, at room temperature for 24 hours | Significant degradation observed. | [1] |
| Thermal Degradation | Heated at 80°C for 48 hours | No significant degradation observed. | [1] |
| Photolytic Degradation (UV) | Exposed to UV light (254 nm) for 48 hours | No significant degradation observed. | [1] |
| Photolytic Degradation (Visible) | Exposed to visible light for 48 hours | No significant degradation observed. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability assessment of Lumiracoxib are provided below. These protocols can be adapted for the stability testing of this compound.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Stability-Indicating MEKC Method Protocol
A validated stability-indicating micellar electrokinetic chromatography (MEKC) method was employed for the analysis of Lumiracoxib and its degradation products.[1]
Instrumentation and Conditions:
-
System: Capillary Electrophoresis system with a photodiode array (PDA) detector.
-
Capillary: Fused-silica capillary (50 µm i.d., effective length 40 cm).
-
Buffer: 50 mM borate buffer and 50 mM sodium dodecyl sulfate (SDS) solution, pH 9.0.
-
Temperature: 30°C.
-
Applied Voltage: 20 kV.
-
Detection: 208 nm.
-
Internal Standard: Nimesulide.
Procedure:
-
Prepare the buffer solution and degas before use.
-
Condition the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Prepare standard and sample solutions of Lumiracoxib in the appropriate solvent.
-
Inject the samples and run the analysis under the specified conditions.
-
Quantify the amount of Lumiracoxib and its degradation products by comparing the peak areas with that of the internal standard.
Stability-Indicating HPLC Method Protocol
A reversed-phase high-performance liquid chromatography (HPLC) method was also developed and validated for the determination of Lumiracoxib in pharmaceutical formulations.
Instrumentation and Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and acetonitrile in a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Temperature: 30°C.
Procedure:
-
Prepare the mobile phase, filter, and degas.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions of Lumiracoxib.
-
Inject the solutions onto the column and record the chromatograms.
-
The method should be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.
Degradation Pathway
Based on the forced degradation studies, a potential degradation pathway for Lumiracoxib can be proposed. The primary degradation products identified under hydrolytic (acidic and basic) conditions suggest cleavage of the amide bond as a likely degradation route.
Disclaimer: This guide is intended for informational purposes for research and development professionals. The stability of this compound may vary depending on the specific formulation, packaging, and handling procedures. It is recommended to perform specific stability studies for your intended application.
References
- 1. Determination of lumiracoxib by a validated stability-indicating MEKC method and identification of its degradation products by LC-ESI-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
A Deep Dive into the Mechanism of Lumiracoxib: A Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of lumiracoxib, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into its unique chemical structure, its distinct binding interactions with the COX-2 enzyme, and the resulting functional consequences that underpin its anti-inflammatory, analgesic, and antipyretic properties. This document summarizes key quantitative data, outlines experimental methodologies used for its characterization, and provides visual representations of its mechanism and relevant biological pathways.
Introduction: A Structurally Distinct Coxib
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] Structurally, it is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs.[2] Unlike other COX-2 inhibitors (coxibs) such as celecoxib, lumiracoxib is an acidic molecule and lacks a sulphone or sulphonamide group.[3][4] This unique structure dictates its distinct interaction with the COX-2 active site.[2][5]
The primary mechanism of action of lumiracoxib is the inhibition of prostaglandin synthesis by blocking the activity of the COX-2 enzyme.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[6] The isoform COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced by inflammatory stimuli.[7] By selectively targeting COX-2, lumiracoxib reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, which is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][8]
Quantitative Analysis of COX-1 and COX-2 Inhibition
The selectivity of lumiracoxib for COX-2 over COX-1 has been quantified in various in vitro and ex vivo assays. The following tables summarize the key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
| Enzyme Source | Lumiracoxib Kᵢ (μM) | Reference Compound | Reference Kᵢ (μM) |
| Purified ovine COX-1 | 3 | Diclofenac | 0.01 |
| Purified human recombinant COX-2 | 0.06 | Celecoxib | 0.2 |
Table 1: Inhibition of Purified COX Enzymes[4]
| Assay System | Parameter | Lumiracoxib | Celecoxib | Diclofenac | Naproxen |
| COX-2 expressing dermal fibroblasts | IC₅₀ (μM) for PGE₂ production | 0.14 | 0.31 | - | - |
| HEK 293 cells with human COX-1 | IC₅₀ (μM) for PGE₂ production | >30 | ~30 | - | - |
| Human Whole Blood Assay (COX-2) | IC₅₀ (μM) for PGE₂ production | 0.13 | - | - | - |
| Human Whole Blood Assay (COX-1) | IC₅₀ (μM) for TxB₂ production | 67 | - | - | - |
| COX-1/COX-2 Selectivity Ratio | 515 | - | - | - |
Table 2: Cellular and Whole Blood Assay Data for COX Inhibition[4]
| Parameter | Lumiracoxib | Diclofenac |
| ID₅₀ for COX-1 (TxB₂ generation) in rats (mg/kg) | 33 | - |
| ID₅₀ for COX-2 (PGE₂ production) in rat air pouch (mg/kg) | 0.24 | - |
Table 3: Ex Vivo Inhibition Data in Rats[4]
Molecular Mechanism of COX-2 Inhibition
Lumiracoxib exhibits a distinct binding mechanism compared to other coxibs. Crystallographic studies have revealed that lumiracoxib binds in an "inverted" orientation within the COX-2 active site.[9][10]
Key interactions include:
-
The carboxylate group of lumiracoxib forms crucial hydrogen bonds with Tyrosine 385 (Tyr385) and Serine 530 (Ser530) at the top of the active site channel.[4][9][10] This is in contrast to traditional NSAIDs that typically interact with Arginine 120 (Arg120) at the base of the active site.[4]
-
The 5'-methyl group on the phenylacetic acid ring is a key determinant of its COX-2 selectivity.[9]
-
The ortho-substituents on the aniline ring influence the potency and substrate selectivity of inhibition.[9]
This unique binding mode is a consequence of its chemical structure, particularly the presence of the carboxylic acid moiety.[4]
Experimental Protocols
The characterization of lumiracoxib's inhibitory activity involves several key experimental methodologies.
Inhibition of Purified COX-1 and COX-2
Objective: To determine the inhibitory potency (Kᵢ) and mechanism of inhibition against purified enzymes.
Methodology:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Enzymatic activity is monitored in real-time by measuring the rate of oxygen consumption.
-
The assay is initiated by the addition of the substrate, arachidonic acid.
-
Various concentrations of lumiracoxib are pre-incubated with the enzyme to assess its inhibitory effect.
-
Kinetic parameters are analyzed to determine the mechanism (e.g., competitive, non-competitive, time-dependent) and the inhibition constant (Kᵢ).[4]
Cell-Based Assays for COX-1 and COX-2 Inhibition
Objective: To evaluate the inhibitory activity of lumiracoxib in a cellular context.
Methodology:
-
COX-2 Activity: Human dermal fibroblasts stimulated with interleukin-1β (IL-1β) are used as a source of COX-2. These cells are treated with varying concentrations of lumiracoxib. The production of prostaglandin E₂ (PGE₂) is measured, typically by enzyme-linked immunosorbent assay (ELISA), to determine the IC₅₀ value.[4]
-
COX-1 Activity: Human embryonic kidney (HEK) 293 cells stably transfected with human COX-1 are utilized. These cells are incubated with different concentrations of lumiracoxib, and the production of PGE₂ is quantified to assess COX-1 inhibition.[4]
Human Whole Blood Assay
Objective: To assess the COX-1 and COX-2 selectivity of lumiracoxib in a more physiologically relevant ex vivo system.
Methodology:
-
Heparinized human whole blood is collected from healthy donors.
-
COX-1 Activity: To measure COX-1 activity, the blood is allowed to clot, which induces platelet activation and subsequent thromboxane B₂ (TxB₂) production via COX-1. The levels of TxB₂ are measured in the serum.
-
COX-2 Activity: To assess COX-2 activity, the blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The subsequent production of PGE₂ is then measured in the plasma.
-
The IC₅₀ values for the inhibition of TxB₂ (COX-1) and PGE₂ (COX-2) production are determined to calculate the COX-1/COX-2 selectivity ratio.[4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of lumiracoxib and the relevant signaling pathways.
References
- 1. lumiracoxib [drugcentral.org]
- 2. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Molecular Determinants of Substrate-Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Lumiracoxib-d6 in Research
For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantitative analysis of the selective COX-2 inhibitor Lumiracoxib, Lumiracoxib-d6 is the designated compound. This technical guide provides an in-depth overview of its commercial availability and its application in research, with a focus on bioanalytical methodologies.
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. While specific quantitative data such as purity and isotopic enrichment may vary between suppliers and batches, the following companies are primary sources for this compound:
| Supplier | Website | Notes |
| Clearsynth | --INVALID-LINK-- | Offers this compound for research and development purposes. The product is often custom synthesized.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Lists this compound as a stable isotope and pharmaceutical standard. |
| MedChemExpress | --INVALID-LINK-- | Provides Lumiracoxib and its deuterated analog for research use. |
It is recommended to contact the suppliers directly to obtain lot-specific certificates of analysis for detailed information on purity, isotopic enrichment, and available formats (e.g., solid powder, pre-weighed vials).
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-[(2-Chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid-d6 |
| Synonyms | CGS 35189-d6, COX 189-d6, Prexige-d6 |
| CAS Number | 1225453-72-4 |
| Molecular Formula | C₁₅H₇D₆ClFNO₂ |
| Molecular Weight | 299.76 g/mol |
Biological Context: The Role of Lumiracoxib
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that contribute to pain and inflammation.[3] By selectively targeting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[3] Its primary research applications are in the fields of osteoarthritis, rheumatoid arthritis, and acute pain management.[4][5]
The signaling pathway of COX-2 inhibition is well-established. In response to inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then acts on arachidonic acid, a fatty acid released from the cell membrane, to produce prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, such as PGE2, which promote inflammation, pain, and fever. Lumiracoxib, by binding to the active site of the COX-2 enzyme, blocks this initial conversion step.
Experimental Protocols: Bioanalytical Method Using this compound
The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the quantification of Lumiracoxib in biological matrices such as plasma, serum, or urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.
While a specific, validated method for this compound is not publicly available in the searched literature, the following provides a detailed, representative protocol for the analysis of an NSAID using its deuterated internal standard by LC-MS/MS. This protocol can be adapted and validated for Lumiracoxib and this compound.
Objective: To quantify the concentration of Lumiracoxib in human plasma using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Lumiracoxib analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Lumiracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lumiracoxib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lumiracoxib Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.
-
This compound Working Solution (Internal Standard): Dilute the stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.
-
Add 150 µL of the this compound working solution (in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 3. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Profile of Lumiracoxib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. It is important to note that Lumiracoxib was withdrawn from the market in several countries due to concerns of hepatotoxicity.[1][2][3]
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Lumiracoxib.[4] Key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6 | [4] |
| Synonyms | CGS 35189-d6, COX 189-d6, Prexige-d6 | [4][5] |
| CAS Number | 1225453-72-4 | [4] |
| Molecular Formula | C₁₅H₇D₆ClFNO₂ | [4] |
| Molecular Weight | 299.76 g/mol | [4][6] |
| Appearance | Yellow to pale yellow crystal | [7] |
| Melting Point | 158-159°C | [7] |
| Solubility | DMSO: 125 mg/mL (425.58 mM) | [8] |
| pKa | 4.7 | [9] |
Hazard Identification and Precautionary Measures
Potential Health Effects: [7]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Precautionary Statements:
-
Handle in accordance with good industrial hygiene and safety practices.[10]
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[7][10]
-
Avoid creating dust.[11]
-
Wash hands thoroughly after handling.
The following diagram outlines the general laboratory safety workflow when handling this compound.
Toxicological Information
The primary toxicological concern for Lumiracoxib is hepatotoxicity, which led to its withdrawal from several markets.[1][2][3]
| Toxicity Data (for Lumiracoxib) | Value | Species | Route |
| LD50 | 600 mg/kg | Mouse | Oral |
| LD50 | 500 mg/kg | Rat | Oral |
| LD50 | 750 mg/kg | Mouse | Intraperitoneal |
| LD50 | 1000 mg/kg | Rat | Intraperitoneal |
Data obtained from DrugBank Online for Lumiracoxib.[12]
The metabolism of Lumiracoxib is a key factor in its toxicity. It is primarily metabolized in the liver by CYP2C9.[2][12]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Storage information based on data for Lumiracoxib.[8]
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following provides a general guideline for preparing a stock solution based on the solubility data of the parent compound.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate laboratory glassware, and personal protective equipment.
-
Calculation:
-
Molecular Weight (MW) of this compound = 299.76 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 299.76 g/mol * 1000 mg/g = 2.9976 mg
-
-
-
Procedure:
-
In a well-ventilated fume hood, accurately weigh 2.9976 mg of this compound.
-
Transfer the powder to a suitable vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex or sonicate until the compound is completely dissolved. The solution should be clear.
-
-
Storage: Store the stock solution at -20°C or -80°C as per the stability data.
This guide is intended to provide essential safety information for handling this compound in a research setting. Users are strongly encouraged to consult all available literature and institutional safety guidelines before commencing any experimental work.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. scbt.com [scbt.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LUMIRACOXIB [chemicalbook.com]
- 10. fishersci.nl [fishersci.nl]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. go.drugbank.com [go.drugbank.com]
Isotopic Purity of Lumiracoxib-d6 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Lumiracoxib-d6 standards. As a deuterated internal standard, the accuracy of quantitative bioanalytical assays relies heavily on the precise characterization of its isotopic composition. This document outlines the mechanism of action of Lumiracoxib, details the experimental protocols for determining isotopic purity, and presents a framework for the clear presentation of these data.
Introduction: The Significance of Isotopic Purity
Deuterated compounds, such as this compound, are indispensable internal standards in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The incorporation of deuterium atoms provides a distinct mass shift, allowing for the differentiation of the internal standard from the unlabeled analyte. The fundamental assumption is that the deuterated standard co-elutes with the analyte and experiences similar ionization and fragmentation, thereby correcting for variations in sample preparation and instrument response.
However, the synthesis of deuterated compounds is seldom perfect, resulting in a distribution of isotopic species. This isotopic profile, or "isotopic purity," is a critical parameter. The presence of unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the analyte concentration, while the presence of incompletely deuterated species (d1-d5) can interfere with the quantification of the analyte and the internal standard. Therefore, rigorous determination and clear reporting of isotopic purity are paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Mechanism of Action: Lumiracoxib and COX-2 Inhibition
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever.
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxanes.[1][2][3] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] By selectively inhibiting COX-2, Lumiracoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract and platelets.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound standards requires high-resolution analytical techniques capable of resolving the small mass differences between the various deuterated and undeuterated species. The two primary methods employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound. By providing a high degree of mass accuracy and resolution, it can distinguish between the different isotopologues of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled to an electrospray ionization (ESI) source is used.
-
Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer. Data is acquired in full-scan mode in the positive or negative ion mode, depending on the ionization efficiency of Lumiracoxib. The mass range should be set to encompass the expected m/z values of all isotopologues (d0 to d6).
-
Data Analysis: The high-resolution mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Equation for Isotopic Purity Calculation:
Isotopic Purity (%) = (Intensity of d6 / (Sum of Intensities of d0 to d6)) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides complementary information to HRMS. While HRMS gives the overall isotopic distribution, NMR can confirm the position of deuterium labeling and provide a quantitative measure of deuteration at specific sites.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound standard is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of deuteration. The integration of any residual proton signals at these positions can be used to estimate the percentage of non-deuterated species.
-
²H NMR Analysis: A ²H (Deuterium) NMR spectrum is acquired. This spectrum will show signals only for the deuterium atoms in the molecule. The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired positions.
Data Presentation
All quantitative data regarding the isotopic purity of this compound standards should be summarized in a clear and concise tabular format. This allows for easy comparison between different batches of the standard and provides a comprehensive overview of its quality.
| Parameter | Specification | Result (Batch XXXXX) | Method |
| Chemical Purity | ≥ 98% | 99.5% | HPLC |
| Isotopic Purity (d6) | ≥ 98% | 99.2% | HRMS |
| d0 Content | ≤ 0.5% | 0.1% | HRMS |
| d1 Content | ≤ 1.0% | 0.3% | HRMS |
| d2 Content | ≤ 0.5% | 0.1% | HRMS |
| d3 Content | ≤ 0.5% | 0.1% | HRMS |
| d4 Content | ≤ 0.5% | 0.1% | HRMS |
| d5 Content | ≤ 0.5% | 0.1% | HRMS |
| Deuteration Site Confirmation | Conforms to structure | Confirmed | ¹H NMR, ²H NMR |
Experimental Workflow Visualization
The logical flow of assessing the isotopic purity of a this compound standard can be visualized as follows:
Conclusion
The isotopic purity of this compound is a critical factor that directly impacts the validity of quantitative bioanalytical data. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the quality and reliability of these standards. By following standardized experimental protocols and presenting the data in a clear and comprehensive manner, researchers and drug development professionals can have high confidence in the accuracy of their analytical results, ultimately contributing to the robustness of preclinical and clinical studies.
References
Navigating the Solubility Landscape of Lumiracoxib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Core Compound: Lumiracoxib
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] This selectivity is crucial as COX-2 is primarily involved in inflammation and pain, while the COX-1 enzyme plays a role in protecting the stomach lining. By targeting COX-2, Lumiracoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Solubility Profile of Lumiracoxib
The solubility of a drug substance is a critical factor in its formulation, bioavailability, and overall therapeutic efficacy. The following table summarizes the available quantitative solubility data for Lumiracoxib in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 59 mg/mL | 200.87 | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[3] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~102.14 | - |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | ~0.68 | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
The Impact of Deuteration on Solubility
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly alter its physicochemical properties due to the kinetic isotope effect. While the primary goal of deuteration is often to slow down drug metabolism and enhance pharmacokinetic properties, it can also influence solubility.
Studies on other deuterated compounds have shown that deuterium incorporation can sometimes lead to a modest increase in solubility. For instance, a study on flurbiprofen-d8 demonstrated a twofold increase in solubility compared to its non-deuterated form. This is thought to be due to slight changes in intermolecular interactions and crystal lattice energy. However, it is important to note that the effect of deuteration on solubility is not always predictable and can be compound-specific. Therefore, the solubility of Lumiracoxib-d6 is expected to be in a similar range to Lumiracoxib, with a possibility of a slight increase.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is paramount in drug development. The following section details a general experimental protocol for determining the thermodynamic solubility of a compound like Lumiracacoxib-d6.
Thermodynamic Solubility "Shake-Flask" Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's application and the process of its characterization, the following diagrams have been generated using Graphviz.
The diagram above illustrates the mechanism of action of this compound. It acts as a selective inhibitor of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
The workflow diagram outlines the key steps involved in the "shake-flask" method for determining the thermodynamic solubility of this compound. This systematic approach ensures the generation of reliable and reproducible solubility data.
Conclusion
While direct experimental data on the solubility of this compound remains to be published, this guide provides a robust framework for understanding its potential solubility profile based on the data of its non-deuterated form and the known effects of deuteration. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in various solvents, which is a critical step in its journey through the drug development pipeline. The visualizations of its mechanism of action and the experimental workflow further aid in the conceptual understanding of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Use of Lumiracoxib-d6 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of lumiracoxib in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein employs Lumiracoxib-d6 as an internal standard (IS) to ensure accuracy and precision. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit similar chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis.
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Accurate quantification of lumiracoxib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects, variations in instrument response, and potential losses during sample processing, thereby ensuring the reliability of the results.
Principle of the Method
The method involves the extraction of lumiracoxib and the internal standard, this compound, from a biological matrix, followed by separation using reverse-phase liquid chromatography. The separated compounds are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lumiracoxib.
Experimental Protocols
Materials and Reagents
-
Lumiracoxib analytical standard (Purity >98%)
-
This compound internal standard (Purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lumiracoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lumiracoxib primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting lumiracoxib from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
LC-MS/MS Method
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lumiracoxib | 292.7 | 248.7 | 150 | -15 |
| This compound | 298.8 | 254.8 | 150 | -15 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
LC-MS/MS Analysis Workflow
Caption: A schematic of the LC-MS/MS workflow for the analysis of lumiracoxib.
Data Presentation and Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated method.
Linearity and Range
The method should be linear over a defined concentration range.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lumiracoxib | 1 - 1000 | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LQC | 5 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| MQC | 100 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| HQC | 800 | 98 - 102 | < 8 | 97 - 103 | < 8 |
Recovery
The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Table 5: Extraction Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Lumiracoxib | ~90% | ~92% | ~91% |
| This compound | ~93% |
Signaling Pathways and Logical Relationships
While lumiracoxib's mechanism of action involves the inhibition of the COX-2 enzyme in the arachidonic acid signaling pathway, a detailed signaling pathway diagram is beyond the scope of these analytical application notes. The logical relationship in this protocol is the direct correlation between the analyte/internal standard peak area ratio and the concentration of the analyte, which forms the basis of quantification.
Logical Relationship for Quantification
Caption: The logical basis for calculating the analyte concentration.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of lumiracoxib in biological matrices. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for various research and drug development applications.
Application Notes and Protocols for the Quantitative Analysis of Lumiracoxib in Plasma using Lumiracoxib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Accurate quantification of Lumiracoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Lumiracoxib in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Lumiracoxib-d6.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.
Mechanism of Action: COX-2 Inhibition
Lumiracoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.[1][2] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. The signaling pathway below illustrates the central role of COX-2.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of Lumiracoxib in plasma.
Materials and Reagents
-
Lumiracoxib analytical standard (≥98% purity)
-
This compound (internal standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Lumiracoxib and this compound in methanol to obtain separate 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Lumiracoxib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Lumiracoxib working standard solutions to achieve final concentrations in the desired range (e.g., 1 - 5000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in the same manner.
-
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation method for plasma sample preparation.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 95 | 5 |
| 0.5 - 2.5 | 5 | 95 |
| 2.5 - 3.0 | 5 | 95 |
| 3.0 - 3.1 | 95 | 5 |
| 3.1 - 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Lumiracoxib | 294.0 | 250.0 | 15 | 100 |
| This compound | 300.0 | 256.0 | 15 | 100 |
Note: MS parameters may require optimization for the specific instrument used.
Method Validation and Results
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the method.
Table 5: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Lumiracoxib | 1.0 - 5000 | > 0.995 | 1/x² |
Table 6: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | ± 15.0 | < 15.0 | ± 15.0 | < 15.0 |
| LQC | 3.0 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |
| MQC | 250 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |
| HQC | 4000 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) not exceeding 15% (20% for LLOQ).
Table 7: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor (% CV) |
| Lumiracoxib | LQC | 85.2 | 0.98 | < 15 |
| MQC | 87.5 | 0.97 | < 15 | |
| HQC | 86.1 | 0.99 | < 15 | |
| This compound | MQC | 88.0 | 0.98 | - |
Recovery was consistent and reproducible. The internal standard effectively compensated for matrix effects.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Lumiracoxib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols and validation data presented herein demonstrate the suitability of this method for supporting pharmacokinetic and other clinical studies of Lumiracoxib.
References
Application Notes and Protocols for the Bioanalytical Method Development of Lumiracoxib using Lumiracoxib-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) developed for the treatment of pain and inflammation. To support pharmacokinetic and toxicokinetic studies in drug development, a robust and reliable bioanalytical method for the quantification of lumiracoxib in biological matrices is essential. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lumiracoxib in human plasma, utilizing its stable isotope-labeled analog, Lumiracoxib-d6, as the internal standard (IS). The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical method.[1]
The method described herein is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
Materials and Methods
Reagents and Chemicals
-
Lumiracoxib (reference standard, purity ≥98%)
-
This compound (internal standard, purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lumiracoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lumiracoxib primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve (e.g., 1, 10, 100, 1000, 10000, and 50000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting lumiracoxib from plasma samples.
-
Label polypropylene tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in negative ionization mode, which is suitable for the acidic nature of lumiracoxib. The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing standard solutions of lumiracoxib and this compound into the mass spectrometer.
Based on the structure of lumiracoxib and the principles of mass spectrometry for deuterated standards, the following MRM transitions are proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lumiracoxib | 294.0 | 250.0 |
| This compound | 300.0 | 256.0 |
Note: The precursor ion for lumiracoxib corresponds to [M-H]⁻. The product ion is a result of a characteristic fragmentation. For this compound, a mass shift of +6 Da is expected for both the precursor and the corresponding product ion.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% for QC samples (±20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
Data Presentation
Calibration Curve Data
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 20 | Example Value |
| 5 | 20 | Example Value |
| 20 | 20 | Example Value |
| 100 | 20 | Example Value |
| 500 | 20 | Example Value |
| 2000 | 20 | Example Value |
| 5000 | 20 | Example Value |
| 10000 | 20 | Example Value |
Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 1 | Example Value | Example Value | Example Value | Example Value |
| Low QC | 3 | Example Value | Example Value | Example Value | Example Value |
| Mid QC | 300 | Example Value | Example Value | Example Value | Example Value |
| High QC | 7500 | Example Value | Example Value | Example Value | Example Value |
Visualizations
Caption: Overall workflow for the bioanalytical method of Lumiracoxib.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lumiracoxib by a validated stability-indicating MEKC method and identification of its degradation products by LC-ESI-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechjournals.com [scitechjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lumiracoxib-d6 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Its deuterated analog, Lumiracoxib-d6, serves as an ideal internal standard for quantitative bioanalytical assays due to its similar physicochemical properties to the parent drug and its distinct mass spectrometric signature. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic (PK) studies of Lumiracoxib, focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma.
Mechanism of Action and Pharmacokinetics
Lumiracoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2] Understanding the pharmacokinetic profile of Lumiracoxib is crucial for determining appropriate dosing regimens and assessing its efficacy and safety.
Pharmacokinetic Parameters of Lumiracoxib in Humans
The pharmacokinetic properties of Lumiracoxib have been characterized in several clinical studies. Following oral administration, Lumiracoxib is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 2 hours.[2][3] It has a relatively short terminal elimination half-life in plasma of about 6 hours.[2] Interestingly, Lumiracoxib concentrations have been found to be higher and more sustained in synovial fluid compared to plasma, which may prolong its therapeutic effect in inflammatory conditions like arthritis.[2][4]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [2][3] |
| Terminal Elimination Half-life (t½) in Plasma | ~6 hours | [2] |
| Absolute Oral Bioavailability | ~74% | [4] |
| Protein Binding in Plasma | 97.9 - 98.3% | [2] |
| Mean Steady-State Trough Concentration in Plasma | 155 µg/L | [2][4] |
| Mean Steady-State Trough Concentration in Synovial Fluid | 454 µg/L | [2][4] |
Experimental Protocols
Bioanalytical Method for Quantification of Lumiracoxib in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Lumiracoxib in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents:
-
Lumiracoxib analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Niflumic acid (alternative internal standard for HPLC-UV)[1]
2. Preparation of Stock and Working Solutions:
-
Lumiracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lumiracoxib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lumiracoxib stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (1:1, v/v).
3. Sample Preparation (Liquid-Liquid Extraction): [1][5]
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see section 4).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1200 series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm)[1][6] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30-90% B5-6 min: 90% B6-6.1 min: 90-30% B6.1-8 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Lumiracoxib: To be determined empirically (Precursor ion: m/z 292.1; Product ion: To be determined)This compound: To be determined empirically (Precursor ion: m/z 298.1; Product ion: To be determined) |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
Note on MRM Transitions: The specific product ions and optimal collision energies for Lumiracoxib and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion for Lumiracoxib in negative mode is expected to be [M-H]⁻ at m/z 292.1, and for this compound, it would be [M-H]⁻ at m/z 298.1.
5. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Lumiracoxib and this compound in blank plasma samples from at least six different sources.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure should be consistent and reproducible.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard should be evaluated.
-
Stability: The stability of Lumiracoxib in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be assessed.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins and the point of inhibition by Lumiracoxib.
Bioanalytical Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Lumiracoxib in plasma samples.
References
- 1. A validated high-performance liquid chromatographic assay for determination of lumiracoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of lumiracoxib in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lumiracoxib-d6 in Drug Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lumiracoxib-d6 as an internal standard for the quantitative analysis of lumiracoxib and the identification of its major metabolites in biological matrices. The protocols detailed below are intended for research purposes and should be adapted and validated by the end-user for their specific experimental conditions.
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive metabolism in the body.[1] Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. The primary metabolic pathways for lumiracoxib involve oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring, leading to the formation of key metabolites such as 4'-hydroxy-lumiracoxib and 5-carboxy-lumiracoxib.[1]
Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of drugs and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard that co-elutes with the analyte helps to compensate for variations in sample preparation, matrix effects, and instrument response.
Quantitative Analysis of Lumiracoxib using this compound
This protocol outlines a validated LC-MS/MS method for the quantification of lumiracoxib in human plasma using this compound as an internal standard.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized by the user, e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used. The gradient should be optimized to achieve good separation of lumiracoxib and its metabolites.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is recommended.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification.
-
Table 1: Proposed MRM Transitions for Lumiracoxib and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Lumiracoxib | 292.1 | 248.1 | Optimized by user |
| This compound | 298.1 | 254.1 | Optimized by user |
Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of lumiracoxib into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of lumiracoxib to this compound against the nominal concentration of lumiracoxib.
-
Determine the concentration of lumiracoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolite Identification
The use of this compound can aid in the identification of lumiracoxib metabolites by distinguishing drug-related peaks from endogenous matrix components in the mass spectra.
Experimental Protocol
1. In Vitro Metabolism
-
Incubate lumiracoxib with human liver microsomes in the presence of NADPH to generate metabolites.
-
Prepare a parallel incubation with this compound.
-
Terminate the reaction and process the samples as described in the quantitative analysis protocol.
2. LC-MS/MS Analysis for Metabolite Identification
-
Analyze the processed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Look for ion pairs with a mass difference of 6 Da between the lumiracoxib and this compound incubations, which would indicate a deuterated metabolite.
-
Perform product ion scans (MS/MS) on the potential metabolite peaks to obtain fragmentation patterns.
-
Compare the fragmentation patterns of the metabolites with that of the parent drug to elucidate the structure of the metabolites.
Table 2: Predicted MRM Transitions for Major Lumiracoxib Metabolites
| Metabolite | Predicted Precursor Ion (Q1) m/z | Predicted Product Ion (Q3) m/z |
| 4'-hydroxy-lumiracoxib | 308.1 | To be determined empirically |
| 5-carboxy-lumiracoxib | 322.1 | To be determined empirically |
| 4'-hydroxy-5-carboxy-lumiracoxib | 338.1 | To be determined empirically |
Note: The product ions for the metabolites need to be determined experimentally by acquiring full scan MS/MS spectra.
Data Presentation
Table 3: Pharmacokinetic Parameters of Lumiracoxib in Healthy Male Subjects following a Single Oral Dose
| Parameter | Value | Reference |
| Tmax (h) | ~2 | [1] |
| Cmax (µg/mL) | >1 (after 400 mg dose) | [1] |
| t1/2 (h) | ~6.5 | [1] |
| Renal Excretion (% of dose) | ~54 | [1] |
| Fecal Excretion (% of dose) | ~43 | [1] |
This table summarizes pharmacokinetic data from a study using radiolabeled lumiracoxib. Studies employing this compound as an internal standard would provide further refined quantitative data.
Visualizations
Caption: Experimental workflow for Lumiracoxib analysis.
Caption: Lumiracoxib's mechanism of action via COX-2 inhibition.
References
Application Note: A Robust HPLC-UV Method for the Quantification of Lumiracoxib-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Lumiracoxib-d6, a deuterated internal standard of the selective COX-2 inhibitor, Lumiracoxib. The developed reversed-phase HPLC method is suitable for a range of applications in pharmaceutical analysis, including pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of the method's performance characteristics.
Introduction
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological matrices. This application note describes the development and implementation of a straightforward and efficient HPLC-UV method for the determination of this compound. The method utilizes a C18 stationary phase and a simple isocratic mobile phase, ensuring ease of use and transferability.
Physicochemical Properties of Lumiracoxib
Understanding the physicochemical properties of the analyte is fundamental to developing a successful HPLC method. Lumiracoxib is a phenylacetic acid derivative with a carboxylic acid group, giving it a pKa of 4.7.[2] This acidic nature dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. The molecule also possesses a chromophore that allows for UV detection. Published methods for Lumiracoxib have utilized detection wavelengths between 272 nm and 278 nm.[3][4] For this method, a detection wavelength of 272 nm was chosen.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound (CAS No: 1225453-72-4)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Preparation of Mobile Phase:
-
A mixture of 25 mM phosphoric acid (pH adjusted to 3.0) and acetonitrile in a 40:60 (v/v) ratio.[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Phosphoric Acid (pH 3.0) : Acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
HPLC-UV Method Development Workflow
The logical workflow for the development of this HPLC-UV method is illustrated in the following diagram.
HPLC-UV Method Development Workflow
Data Presentation
The performance of the developed method was evaluated based on key validation parameters. The results are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9998 |
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and demonstrates excellent system suitability and linearity. This protocol is well-suited for routine analysis in a variety of research and drug development settings.
References
- 1. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LUMIRACOXIB [chemicalbook.com]
- 3. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maturityneedlework.com [maturityneedlework.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Mass Spectrometry Fragmentation of Lumiracoxib-d6 for Quantitative Analysis
Abstract
This application note provides a detailed protocol and fragmentation analysis of Lumiracoxib-d6, the deuterated internal standard for the selective COX-2 inhibitor, Lumiracoxib. The use of a stable isotope-labeled internal standard is crucial for accurate quantification of Lumiracoxib in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway. The information presented here is intended to guide researchers, scientists, and drug development professionals in developing robust and reliable bioanalytical methods.
Introduction
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] Accurate and precise measurement of Lumiracoxib concentrations in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS is the preferred method for such analyses due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for variations in sample preparation and matrix effects.
This application note details the predicted fragmentation pattern of this compound. While the exact positions of the six deuterium atoms can vary depending on the synthesis, a common labeling scheme involves the methyl group on the phenylacetic acid moiety and three positions on the same aromatic ring. This document will assume this common deuteration pattern for the proposed fragmentation.
Predicted Mass Spectrometry Fragmentation of this compound
The chemical structure of Lumiracoxib consists of a 2-((2-chloro-6-fluorophenyl)amino)-5-methylphenylacetic acid. In this compound, six hydrogen atoms are replaced by deuterium atoms. For the purpose of this application note, it is assumed that three deuterium atoms are located on the 5-methyl group and three are on the phenylacetic acid aromatic ring.
Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 300.09. Collision-induced dissociation (CID) of this precursor ion will lead to the formation of several characteristic product ions. The proposed fragmentation pathway is initiated by the loss of the carboxylic acid group and subsequent cleavages of the molecule.
The major fragmentation pathways are predicted to be:
-
Neutral loss of H₂O and CO: A primary fragmentation route involves the neutral loss of water (18 Da) and carbon monoxide (28 Da) from the carboxylic acid moiety.
-
Cleavage of the acetic acid side chain: Scission of the bond between the phenyl ring and the acetic acid group.
-
Cleavage of the amine bond: Fragmentation of the bond connecting the two aromatic rings.
These fragmentation events will result in a series of product ions with m/z values shifted by 6 Da compared to the non-deuterated Lumiracoxib, provided the deuterium labels are on the charged fragment.
Quantitative Data Summary
The predicted m/z values for the precursor and major product ions of this compound are summarized in the table below. These values are calculated based on the proposed structure and fragmentation pathways.
| Ion Description | Proposed Structure/Fragment | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) |
| Precursor Ion | [M+H]⁺ | 300.09 | - | - |
| Product Ion 1 | [M+H - H₂O]⁺ | 300.09 | 282.08 | 18.01 |
| Product Ion 2 | [M+H - COOH]⁺ | 300.09 | 255.10 | 45.00 |
| Product Ion 3 | [M+H - C₂H₂O₂]⁺ | 300.09 | 242.08 | 58.01 |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be required for specific instrumentation and matrices.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions at the desired concentrations for spiking into calibration standards and quality control samples.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 300.1 255.1 20 This compound 300.1 242.1 25 | Lumiracoxib | 294.1 | 248.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway of the protonated this compound molecule.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol can be used as a starting point for the development and validation of sensitive and specific LC-MS/MS methods for the quantification of Lumiracoxib in various biological matrices. The use of this compound as an internal standard will ensure the accuracy and reliability of the analytical results, which is of paramount importance in drug development and clinical research.
References
Application Notes and Protocols for the Bioanalysis of Lumiracoxib Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Accurate and precise quantification of Lumiracoxib in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as deuterated Lumiracoxib (Lumiracoxib-d4), is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the sample preparation of biological fluids (e.g., plasma, serum) for the analysis of Lumiracoxib using a deuterated internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Protocols
The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, throughput needs, and the complexity of the biological matrix. The following protocols are provided as a starting point and may require optimization for specific laboratory conditions and matrices.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Lumiracoxib and Lumiracoxib-d4 stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Centrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Autosampler vials
Procedure:
-
To 100 µL of the biological sample in a centrifuge tube, add 10 µL of the Lumiracoxib-d4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Lumiracoxib and Lumiracoxib-d4 stock solutions
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
0.1 M Hydrochloric acid (HCl)
-
Centrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
To 200 µL of the biological sample in a centrifuge tube, add 20 µL of the Lumiracoxib-d4 internal standard working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., MTBE or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT or LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[1]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Lumiracoxib and Lumiracoxib-d4 stock solutions
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
0.1% Formic acid or Ammonium hydroxide solution
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Pre-treat Sample: To 200 µL of the biological sample, add 20 µL of the Lumiracoxib-d4 internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
Analytical Method: LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Lumiracoxib. Method development and optimization are recommended.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent, optimization required)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lumiracoxib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on fragmentation)
-
Lumiracoxib-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on fragmentation, typically a +4 Da shift from the parent compound)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.
Data Presentation
The performance of each sample preparation technique should be evaluated based on key validation parameters. The results should be summarized in a table for easy comparison.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 70 - 90 | > 90 |
| Matrix Effect (%) | 5 - 15 | < 10 | < 5 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Precision (%CV) | < 15 | < 15 | < 10 |
| Accuracy (%Bias) | ± 15 | ± 15 | ± 10 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
Note: The values presented in this table are typical and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Conclusion
The choice of sample preparation method for Lumiracoxib analysis is a critical step that impacts the quality and reliability of the bioanalytical data.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening and studies where the highest sensitivity is not required.
-
Liquid-Liquid Extraction offers a cleaner extract than PPT, resulting in reduced matrix effects and potentially lower limits of quantification.
-
Solid-Phase Extraction provides the most comprehensive sample cleanup, leading to the highest sensitivity and minimal matrix effects, making it the preferred method for regulated bioanalysis and studies requiring the lowest detection limits.
The use of a deuterated internal standard is strongly recommended for all three methods to ensure the highest level of accuracy and precision in the quantification of Lumiracoxib in biological matrices. Each laboratory should validate the chosen method according to regulatory guidelines to ensure it is fit for its intended purpose.
References
Application Notes and Protocols for the Use of Lumiracoxib-d6 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the arylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] It exhibits potent anti-inflammatory, analgesic, and antipyretic properties.[2][3] In preclinical and clinical research, accurate quantification of lumiracoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Lumiracoxib-d6, a deuterated analog of lumiracoxib, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in quantitative analysis.[4][5]
This document provides detailed application notes and protocols for the use of this compound in preclinical animal studies, focusing on its application as an internal standard for the quantification of lumiracoxib.
Mechanism of Action of Lumiracoxib
Lumiracoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6][7][8] Unlike non-selective NSAIDs, its high selectivity for COX-2 over COX-1 is associated with a lower risk of gastrointestinal side effects.[2][3] The mechanism involves the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response.[6][7]
Application of this compound in Preclinical Research
The primary application of this compound in preclinical animal studies is as an internal standard (IS) for the accurate quantification of lumiracoxib in various biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using LC-MS/MS.[4][5] It compensates for variability during sample preparation, extraction, and instrument analysis, leading to highly reliable and reproducible results.[5][9]
Quantitative Data from Preclinical Studies with Lumiracoxib
The following tables summarize key quantitative data from preclinical studies with lumiracoxib in rodent models.
Table 1: In Vitro and Ex Vivo Potency and Selectivity of Lumiracoxib [2]
| Assay | Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) |
| Purified Enzyme Inhibition | Ki (μM) | 3 | 0.06 | 50 |
| Human Whole Blood Assay | IC50 (μM) | 67 | 0.13 | 515 |
| Rat Air Pouch (ex vivo) | ID50 (mg/kg) | 33 (TxB2) | 0.24 (PGE2) | 137.5 |
Table 2: In Vivo Efficacy of Lumiracoxib in Rat Models [2]
| Animal Model | Parameter | Lumiracoxib (mg/kg) | Diclofenac (mg/kg) |
| Carrageenan-induced Paw Edema | ED30 | 0.35 | 0.53 |
| Adjuvant-induced Arthritis | % Inhibition of Paw Volume (at 2 mg/kg) | ~50% | ~50% |
Table 3: Pharmacokinetic Parameters of Lumiracoxib in Rodents
| Species | Dose (mg/kg, oral) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | T1/2 (h) | Reference |
| Rat (Sprague-Dawley) | 5 | ~5 | 0.5 - 1 | Not specified | Not specified | [2] |
| Mouse (C57bl/6J) | 10 | 1.26 ± 0.51 | 0.5 - 1.0 | 3.48 ± 1.09 | 1.54 ± 0.31 | |
| Mouse (Chimeric humanized) | 10 | 1.10 ± 0.08 | 0.25 - 0.5 | 1.74 ± 0.52 | 1.42 ± 0.72 | |
| Mouse (Murinized) | 10 | 1.15 ± 0.08 | 0.25 | 1.94 ± 0.22 | 1.28 ± 0.02 |
Experimental Protocols
Experimental Workflow for a Preclinical Efficacy and Pharmacokinetic Study
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from preclinical studies evaluating the anti-inflammatory effects of lumiracoxib.[2]
1. Animals:
-
Male Sprague-Dawley rats (225-250 g).
-
Animals are to be acclimatized for at least 3 days prior to the experiment.
-
Fast animals overnight before dosing.
2. Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
3. Dosing:
-
Administer lumiracoxib or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage 1 hour before the carrageenan injection.
-
A typical dose range for efficacy studies is 0.1 to 10 mg/kg.
4. Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume is calculated as the percentage difference from the initial volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
5. Sample Collection for Pharmacokinetics:
-
At the end of the experiment, collect blood samples via cardiac puncture into heparinized tubes.
-
Centrifuge the blood at 2,500 x g for 15 minutes to obtain plasma.
-
Store plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Quantification of Lumiracoxib in Rat Plasma using this compound as an Internal Standard
This protocol is a representative LC-MS/MS method based on published methodologies for lumiracoxib and standard practices for the use of deuterated internal standards.[2][6]
1. Materials and Reagents:
-
Lumiracoxib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Lumiracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve lumiracoxib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the lumiracoxib stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate lumiracoxib from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (example):
-
Lumiracoxib: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the compounds.)
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of lumiracoxib to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of lumiracoxib in the unknown samples from the calibration curve.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of lumiracoxib in preclinical animal studies. The provided protocols for an in vivo efficacy model and a representative bioanalytical method offer a framework for researchers to conduct robust studies to evaluate the anti-inflammatory and pharmacokinetic properties of lumiracoxib. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug development and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of lumiracoxib in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. A validated high-performance liquid chromatographic assay for determination of lumiracoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Lumiracoxib using Lumiracoxib-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lumiracoxib in biological matrices using Lumiracoxib-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the quantification of Lumiracoxib?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is because it has nearly identical physicochemical properties to the analyte, Lumiracoxib. As a result, it experiences similar extraction recovery, and more importantly, similar degrees of matrix effects (ion suppression or enhancement) during mass spectrometric detection. By normalizing the signal of Lumiracoxib to that of this compound, variability introduced during sample preparation and analysis can be effectively compensated for, leading to improved accuracy and precision of the results.
Q2: What are matrix effects and how do they affect Lumiracoxib quantification?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate quantification. In the analysis of Lumiracoxib from complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins can cause significant matrix effects.
Q3: Can I use a different internal standard if this compound is not available?
While this compound is the ideal internal standard, a structural analog of Lumiracoxib can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to Lumiracoxib during sample preparation and LC-MS/MS analysis. Any differences in extraction recovery or susceptibility to matrix effects between the analyte and the analog internal standard can compromise the accuracy of the quantification.
Q4: What are the common sample preparation techniques for extracting Lumiracoxib from plasma?
Common sample preparation techniques for acidic drugs like Lumiracoxib from plasma include:
-
Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it may result in a less clean extract and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample (with pH adjusted to suppress the ionization of the acidic Lumiracoxib) and an immiscible organic solvent. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. SPE can significantly reduce matrix effects.
Troubleshooting Guides
Issue 1: High variability in quality control (QC) sample results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure that Lumiracoxib and this compound are co-eluting. A slight shift in retention time can expose them to different matrix interferences. Optimize the chromatographic method to achieve co-elution. |
| Poor Extraction Recovery | Optimize the sample preparation method. For LLE, ensure the pH of the sample is appropriately adjusted to ensure Lumiracoxib is in its neutral form for efficient extraction into the organic phase. For SPE, evaluate different sorbents and wash/elution solvents. |
| Internal Standard Issues | Verify the purity and concentration of the this compound stock solution. Ensure that the internal standard is added consistently to all samples and standards. |
Issue 2: Poor peak shape (e.g., tailing, splitting) for Lumiracoxib.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase pH | As Lumiracoxib is an acidic drug, the pH of the mobile phase can significantly impact its peak shape. Ensure the mobile phase pH is appropriate for the column chemistry and the analyte's pKa. |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
Issue 3: Low signal intensity or high background noise.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider switching to a more effective sample preparation technique like SPE. Diluting the sample extract can also sometimes mitigate ion suppression, but this may compromise the limit of quantification. |
| Mass Spectrometer Source Contamination | A dirty ion source can lead to poor sensitivity and high background. Perform routine source cleaning as recommended by the instrument manufacturer. |
| Incorrect MS/MS Parameters | Optimize the MRM transitions (precursor and product ions) and collision energy for both Lumiracoxib and this compound to ensure maximum signal intensity. |
Quantitative Data Summary
The following tables present example data to illustrate the evaluation of recovery and matrix effects in a bioanalytical method for Lumiracoxib. Actual results will vary depending on the specific experimental conditions.
Table 1: Example Extraction Recovery of Lumiracoxib from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Peak Area (Pre-extraction Spike) (n=3) | Peak Area (Post-extraction Spike) (n=3) | Extraction Recovery (%) |
| Lumiracoxib | 10 | 45,210 | 50,123 | 90.2 |
| 100 | 465,330 | 510,450 | 91.2 | |
| 1000 | 4,789,100 | 5,210,800 | 91.9 | |
| This compound | 50 | 230,500 | 250,100 | 92.2 |
Table 2: Example Matrix Effect Evaluation for Lumiracoxib in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Peak Area (Post-extraction Spike in Matrix) (n=3) | Peak Area (Neat Solution) (n=3) | Matrix Effect (%) |
| Lumiracoxib | 10 | 50,123 | 55,680 | 90.0 (Ion Suppression) |
| 1000 | 5,210,800 | 5,789,000 | 90.0 (Ion Suppression) | |
| This compound | 50 | 250,100 | 277,890 | 90.0 (Ion Suppression) |
Table 3: Impact of this compound on Precision and Accuracy (Example Data)
| Spiked Concentration (ng/mL) | Without Internal Standard (%CV) | With this compound (%CV) | Without Internal Standard (%Accuracy) | With this compound (%Accuracy) |
| 10 | 18.5 | 4.2 | 82.3 | 98.5 |
| 100 | 15.2 | 3.1 | 85.1 | 101.2 |
| 1000 | 12.8 | 2.5 | 88.9 | 99.8 |
Experimental Protocols
Representative LC-MS/MS Method for Lumiracoxib in Human Plasma
Disclaimer: This is a representative protocol and must be fully validated for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds. Add 200 µL of 2% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute Lumiracoxib and this compound with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Lumiracoxib and this compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
MRM Transitions (Example):
-
Lumiracoxib: Q1 m/z 292.1 -> Q3 m/z 248.1
-
This compound: Q1 m/z 298.1 -> Q3 m/z 254.1
-
Visualizations
Caption: Conceptual diagram illustrating the impact of matrix effects on analyte ionization.
Caption: Workflow for Lumiracoxib quantification using an internal standard.
Caption: A logical troubleshooting workflow for bioanalytical method issues.
Technical Support Center: Optimizing LC Gradient for Separation of Lumiracoxib and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Lumiracoxib and its primary metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Lumiracoxib and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Peaks | Inadequate separation between Lumiracoxib and its metabolites. | 1. Modify Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. 2. Adjust Mobile Phase pH: Since Lumiracoxib and its metabolites are acidic, a mobile phase pH around 3-4 will suppress ionization and increase retention, potentially improving separation. 3. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to minimize silanol interactions. 2. Use a High-Purity Silica Column: Modern, end-capped C18 columns reduce silanol activity. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can mask active silanol sites. |
| Peak Fronting | Column overload or injection of the sample in a solvent stronger than the mobile phase. | 1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Use a Weaker Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Baseline Drift | Mismatched absorbance of mobile phase A and B at the detection wavelength. | 1. Use High-Purity Solvents: Ensure both mobile phase components are HPLC or MS-grade. 2. Add UV Absorber to Both Solvents: Adding a small amount of a UV-absorbing additive (like trifluoroacetic acid) to both mobile phase A and B can help to equalize their absorbance. |
| Ghost Peaks | Contaminants in the mobile phase, injection system, or from a previous run. | 1. Run a Blank Gradient: Inject a blank solvent to identify the source of the ghost peaks. 2. Use Fresh Mobile Phase: Prepare fresh mobile phase daily. 3. Clean the Injector: Follow the manufacturer's instructions for cleaning the autosampler and injection port. |
| Variable Retention Times | Fluctuations in temperature, mobile phase composition, or pump flow rate. | 1. Use a Column Oven: Maintain a constant column temperature. 2. Prepare Mobile Phase Accurately: Use precise measurements for mobile phase preparation. 3. Degas Mobile Phase: Ensure proper degassing to prevent air bubbles in the pump. |
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order of Lumiracoxib and its major metabolites in reversed-phase HPLC?
In reversed-phase HPLC, compounds elute in order of decreasing polarity (most polar elutes first). Based on their chemical structures, the expected elution order is:
-
4'-hydroxy-5-carboxy-lumiracoxib (most polar): The presence of both a hydroxyl and a carboxyl group significantly increases its polarity.
-
5-carboxy-lumiracoxib: The addition of a carboxyl group makes it more polar than the parent drug.
-
4'-hydroxy-lumiracoxib: The hydroxyl group increases polarity compared to the parent drug.
-
Lumiracoxib (least polar): The parent drug is the most hydrophobic of the four compounds.
Q2: What is a good starting point for an LC gradient to separate Lumiracoxib and its metabolites?
A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of an acidified aqueous component (A) and an organic modifier (B), such as acetonitrile. A generic gradient profile would be to start with a low percentage of the organic modifier and gradually increase it. See the detailed experimental protocol below for a specific example.
Q3: How does the mobile phase pH affect the separation?
Lumiracoxib and its metabolites are weakly acidic due to the presence of a carboxylic acid group (pKa ≈ 4.1 for Lumiracoxib). At a mobile phase pH below their pKa, they will be in their neutral, less polar form, leading to longer retention on a reversed-phase column. At a pH above their pKa, they will be ionized and more polar, resulting in shorter retention times. Controlling the pH is crucial for achieving consistent retention and good peak shape. A pH of around 3 is often a good starting point to ensure all analytes are in their protonated form.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. The choice of organic solvent can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and can lead to shorter retention times and different elution patterns. It is recommended to try both solvents during method development to determine which provides the better separation for your specific application.
Experimental Protocols
Hypothetical LC Gradient Method for the Separation of Lumiracoxib and its Metabolites
This protocol provides a starting point for developing a robust separation method. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 270 nm or Mass Spectrometry |
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 70 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 16.0 | 20 |
Data Presentation
Predicted Physicochemical Properties and Elution Order
| Compound | Structure | Predicted LogP | Predicted pKa | Predicted Elution Order |
| Lumiracoxib | [Image of Lumiracoxib structure] | ~4.3 | ~4.1 | 4 (Last) |
| 4'-hydroxy-lumiracoxib | [Image of 4'-hydroxy-lumiracoxib structure] | ~3.8 | ~4.1, ~9.5 | 3 |
| 5-carboxy-lumiracoxib | [Image of 5-carboxy-lumiracoxib structure] | ~3.5 | ~4.1, ~4.5 | 2 |
| 4'-hydroxy-5-carboxy-lumiracoxib | [Image of 4'-hydroxy-5-carboxy-lumiracoxib structure] | ~3.0 | ~4.1, ~4.5, ~9.5 | 1 (First) |
Note: Predicted values are estimations and may vary depending on the prediction software and algorithm used.
Visualizations
Caption: Workflow for LC gradient optimization and troubleshooting.
Caption: Predicted elution order based on compound polarity.
Troubleshooting poor peak shape for Lumiracoxib-d6 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Lumiracoxib-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in chromatography for this compound?
Poor peak shape in the chromatography of this compound, as with other compounds, can manifest as peak tailing, fronting, or splitting. Each of these issues has distinct causes.
-
Peak Tailing: This is characterized by an asymmetry where the latter half of the peak is broader than the front half. Common causes include interactions between the analyte and active sites on the stationary phase (e.g., silanol groups), a mismatch between the mobile phase pH and the analyte's pKa, column degradation, or extra-column dead volume.[1][2] For acidic compounds like Lumiracoxib, operating the mobile phase at a pH below its pKa can help to minimize tailing by keeping the molecule in its neutral form.
-
Peak Fronting: This is the inverse of tailing, with a leading edge that is less steep than the trailing edge. It is often a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[3][4][5] If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, leading to a fronting peak.[6]
-
Split Peaks: This phenomenon, where a single peak appears as two or more merged peaks, can be caused by a number of factors. These include a partially blocked column frit, a void at the head of the column, or co-elution with an interfering compound.[7][8] It is also important to consider the potential for slight retention time differences between this compound and any residual non-deuterated Lumiracoxib, which could be misinterpreted as peak splitting.[4]
Q2: My this compound peak is tailing. How can I fix it?
Peak tailing for acidic compounds like this compound is a common issue. Here are several troubleshooting steps you can take:
-
Adjust Mobile Phase pH: Lumiracoxib is a weakly acidic compound.[3] To ensure it is in its neutral, less polar form, adjust the mobile phase pH to be at least 2 pH units below its pKa. A lower pH will suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanols on the silica-based stationary phase.
-
Use a High-Purity, End-Capped Column: Columns with a high degree of end-capping have fewer free silanol groups, which are a primary cause of peak tailing for polar and acidic compounds.[1][2] Consider using a column specifically designed for the analysis of acidic compounds.
-
Check for Column Contamination and Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample in the mobile phase itself is often the best practice.[6]
-
Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.
Q3: I am observing peak fronting for this compound. What should I do?
Peak fronting is often related to the sample and injection conditions. Here’s how to troubleshoot it:
-
Reduce Sample Concentration/Injection Volume: Overloading the column is a frequent cause of fronting.[4][5] Try diluting your sample or reducing the injection volume.
-
Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should be of similar or weaker eluotropic strength than the mobile phase.[6] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Check for Column Collapse: While less common with modern, robust columns, operating at excessively high pressures or outside the recommended pH range can cause the column bed to collapse, leading to poor peak shape.[9]
Q4: Why is my this compound peak splitting?
Split peaks can be more complex to diagnose. Here is a systematic approach to troubleshooting:
-
Check for Column Issues: A common cause of split peaks for all analytes in a run is a problem at the head of the column.[7] This could be a partially blocked inlet frit or a void in the packing material. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Investigate Sample Preparation: Ensure your sample is fully dissolved and free of particulates. Inadequate sample solubility can lead to split peaks.
-
Consider Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak. Try altering the mobile phase composition or gradient to see if the split peak resolves into two distinct peaks.
-
Isotope Effect: Be aware that deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts due to the kinetic isotope effect.[4] This difference is usually small but could appear as a shoulder or a small split if the resolution is high. To confirm this, inject a standard of non-deuterated Lumiracoxib under the same conditions.
Troubleshooting Summary
The following table summarizes the common peak shape problems for this compound and their potential causes and solutions.
| Peak Shape Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanol groups- Mobile phase pH too high- Column contamination or degradation- Extra-column dead volume | - Adjust mobile phase pH to < pKa of Lumiracoxib- Use a high-purity, end-capped column- Flush or replace the column- Minimize tubing length and diameter |
| Peak Fronting | - Column overload (high concentration or injection volume)- Sample solvent stronger than mobile phase- Column collapse | - Dilute sample or reduce injection volume- Dissolve sample in mobile phase or a weaker solvent- Ensure column is operated within its pressure and pH limits |
| Split Peaks | - Partially blocked column frit- Void at the column inlet- Sample insolubility- Co-elution with an impurity- Isotope effect (slight retention time shift) | - Reverse and flush column or replace frit- Replace column- Ensure complete sample dissolution- Modify separation conditions (e.g., mobile phase, gradient)- Compare with a non-deuterated standard |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Lumiracoxib. These can be used as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC for Lumiracoxib in Pharmaceutical Formulations [2]
| Parameter | Condition |
| Column | Synergi Fusion C18 (150 mm x 4.6 mm, 4 µm) |
| Mobile Phase | Phosphoric acid (25 mM, pH 3.0) / Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Temperature | 30°C |
Method 2: Reversed-Phase HPLC for Lumiracoxib in Human Plasma [3]
| Parameter | Condition |
| Column | Reversed-phase column |
| Mobile Phase | Acetonitrile / 0.05% Trichloroacetic acid in water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Sample Preparation | Liquid-liquid extraction |
Visual Troubleshooting Guide and Pathway
To further assist in diagnosing and resolving poor peak shape, the following diagrams illustrate a logical troubleshooting workflow and the relevant biological pathway for Lumiracoxib.
Caption: A flowchart for troubleshooting common peak shape problems.
Caption: Mechanism of action of Lumiracoxib via COX-2 inhibition.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated high-performance liquid chromatographic assay for determination of lumiracoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maturityneedlework.com [maturityneedlework.com]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Addressing ion suppression in ESI-MS for Lumiracoxib analysis
Welcome to the technical support center for the analysis of Lumiracoxib using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure accurate and reliable quantification of Lumiracoxib in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing Lumiracoxib by ESI-MS?
A1: The primary challenge in the ESI-MS analysis of Lumiracoxib, particularly in biological matrices like plasma or serum, is ion suppression. Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal intensity, reduced sensitivity, and inaccurate quantification.[1][2] Other potential issues include poor chromatographic peak shape, and carryover.
Q2: Which ionization mode is recommended for Lumiracoxib analysis?
A2: Lumiracoxib is a weakly acidic molecule containing a carboxylic acid group.[3][4] Therefore, it is most effectively ionized in the negative ion mode of ESI-MS. One study on the preclinical pharmacology of lumiracoxib utilized atmospheric pressure electrospray ionization in the negative mode for its detection.[5]
Q3: What are the recommended MRM transitions for Lumiracoxib?
A3: For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode. While specific MRM transitions can be instrument-dependent and require optimization, a common precursor ion for Lumiracoxib in negative ion mode is its deprotonated molecule [M-H]⁻ at m/z 294.2. A potential product ion resulting from the collision-induced dissociation of the precursor ion has been reported at m/z 250.2, corresponding to the loss of CO₂.
Table 1: Suggested MRM Parameters for Lumiracoxib Analysis
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion (Q1) | m/z 294.2 |
| Product Ion (Q3) | m/z 250.2 |
| Dwell Time | 100-200 ms |
| Declustering Potential (DP) | Optimization Recommended |
| Collision Energy (CE) | Optimization Recommended |
Note: DP and CE are instrument-dependent and should be optimized for maximum signal intensity.
Q4: What type of internal standard (IS) should be used for Lumiracoxib quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Lumiracoxib-d4). SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing the most accurate correction for matrix effects and other sources of variability.[6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. Niflumic acid has been used as an internal standard in an HPLC-UV method for Lumiracoxib.[7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during Lumiracoxib analysis.
Issue 1: Low or No Signal for Lumiracoxib
Q: I am not seeing any signal, or the signal for Lumiracoxib is very low. What should I check?
A: This is a common issue that can have multiple causes. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no Lumiracoxib signal.
-
Verify Mass Spectrometer Settings:
-
Ionization Mode: Ensure the instrument is operating in negative ion mode.
-
MRM Transitions: Confirm that the correct precursor and product ions are being monitored (see Table 1).
-
Source Parameters: Check that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are appropriate for the analysis. These may need to be optimized for your specific instrument.
-
-
Check Liquid Chromatography Performance:
-
Column: Verify that the correct analytical column is installed and has not exceeded its lifetime.
-
Mobile Phase: Ensure the mobile phase composition is correct and freshly prepared. For Lumiracoxib, a reversed-phase method with an acidic mobile phase (e.g., acetonitrile and water with formic or phosphoric acid) is common.[3][7]
-
Retention Time: Check if the retention time of Lumiracoxib is as expected. A significant shift could indicate a problem with the LC system or column.
-
-
Evaluate Sample Preparation:
-
Analyte Recovery: Inefficient extraction will lead to low signal. Perform a recovery experiment to determine the percentage of Lumiracoxib recovered from the sample matrix.
-
Sample pH: For liquid-liquid extraction, ensure the pH of the sample is adjusted to be acidic to ensure Lumiracoxib (a weak acid) is in its neutral form for efficient extraction into an organic solvent.
-
-
Investigate Ion Suppression:
-
If the above steps do not resolve the issue, significant ion suppression is likely. Refer to the "Addressing Ion Suppression" section below for mitigation strategies.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: The chromatographic peak for Lumiracoxib is tailing or broad. What can I do to improve it?
A: Poor peak shape can compromise resolution and integration accuracy.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
-
Check for Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep connections as short as possible.
-
Evaluate Column Condition:
-
Contamination: Matrix components can accumulate on the column frit or packing material, leading to peak tailing. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.
-
Void Formation: A void at the head of the column can cause peak splitting or broadening. This can sometimes be addressed by reversing the column and flushing at a low flow rate.
-
-
Assess Mobile Phase:
-
pH: For acidic compounds like Lumiracoxib, a mobile phase pH below its pKa (approximately 4.3) is recommended to ensure it is in a single, non-ionized form, which generally results in better peak shape on reversed-phase columns.
-
Buffer: Ensure the mobile phase buffer has sufficient capacity to maintain a stable pH.
-
-
Investigate Sample Effects:
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much analyte mass onto the column can lead to peak fronting or tailing. Try diluting the sample to see if the peak shape improves.
-
Addressing Ion Suppression: A Comparative Guide
Ion suppression is a major hurdle in ESI-MS. The choice of sample preparation method is critical in minimizing this effect. Here, we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Table 2: Comparison of Sample Preparation Methods for Ion Suppression Mitigation
| Method | Principle | Pros | Cons | Expected Matrix Effect |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive. | Least effective at removing matrix interferences, especially phospholipids, which are a major source of ion suppression.[2] | High |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | More effective at removing salts and some polar interferences than PPT. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. | Moderate |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Most effective at removing a wide range of interferences, leading to the cleanest extracts and minimal ion suppression.[8] Can also be used to concentrate the analyte. | Can be more expensive and require more method development than PPT or LLE. | Low |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is the simplest but least clean sample preparation method.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
If using an internal standard, add it to the acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample than PPT. This protocol is adapted from a validated HPLC-UV method for Lumiracoxib in human plasma.[7]
-
To 500 µL of plasma or serum in a glass tube, add the internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample (to a pH of approximately 1-2).
-
Add 3 mL of an extraction solvent (e.g., a mixture of n-hexane and isopropanol, 95:5 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is recommended for achieving the lowest limits of detection. A mixed-mode or polymeric reversed-phase sorbent is often suitable for acidic drugs like Lumiracoxib.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the Sample: To 500 µL of plasma or serum, add the internal standard. Add 500 µL of 2% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding and ensures the analyte is in the correct protonation state for retention.
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Lumiracoxib and internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject an aliquot into the LC-MS/MS system.
Logical Workflow for Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. A validated high-performance liquid chromatographic assay for determination of lumiracoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for low-level detection of Lumiracoxib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Lumiracoxib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the sensitive detection of Lumiracoxib?
A1: For sensitive and reliable detection of Lumiracoxib, High-Performance Liquid Chromatography (HPLC) with UV detection and Micellar Electrokinetic Chromatography (MEKC) are well-established methods. For very low-level detection in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.
Q2: What are the major metabolites of Lumiracoxib that I should be aware of during analysis in biological samples?
A2: Lumiracoxib is extensively metabolized in the body. The major metabolic pathways include oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring.[1][2] The primary metabolites to consider are the 5-carboxy, 4'-hydroxy, and 4'-hydroxy-5-carboxy derivatives of Lumiracoxib.[1] Glucuronide conjugates of both the parent drug and its metabolites are also formed.[1]
Q3: How can I prepare Lumiracoxib samples from biological matrices like plasma for analysis?
A3: A common and effective method for preparing plasma samples for LC-MS/MS analysis is protein precipitation. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant containing Lumiracoxib can then be directly injected into the LC-MS/MS system.
Q4: Are there any known stability issues with Lumiracoxib that could affect my results?
A4: Yes, Lumiracoxib can degrade under certain stress conditions. It is important to perform stability-indicating assays to ensure that the analytical method can distinguish the intact drug from its degradation products.[3][4] To minimize degradation, samples should be stored at low temperatures (e.g., -80°C) and protected from light. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Ensure the mobile phase pH is optimized for Lumiracoxib (an acidic compound). A pH of 3.0 has been shown to be effective.[3]- Reduce the concentration or injection volume of the sample. |
| Low sensitivity/Poor signal-to-noise | - Non-optimal detection wavelength- Contaminated mobile phase or column- Low sample concentration | - Set the UV detector to the wavelength of maximum absorbance for Lumiracoxib (around 272 nm).[3]- Use fresh, HPLC-grade solvents for the mobile phase. Flush the column with a strong solvent.- Concentrate the sample or use a more sensitive detector like a mass spectrometer. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow.- Use a column oven to maintain a constant temperature (e.g., 30°C).[3] |
| Presence of interfering peaks | - Matrix effects from the sample- Contamination from sample preparation | - Optimize the sample preparation procedure to remove interfering substances (e.g., use solid-phase extraction).- Run a blank sample (matrix without Lumiracoxib) to identify the source of interference. |
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Lumiracoxib analysis.
Quantitative Data Summary
| Analytical Method | Parameter | Value | Reference |
| HPLC-UV | Linearity Range | 10-100 µg/mL | [3] |
| Detection Wavelength | 272 nm | [3] | |
| MEKC | Linearity Range | 5-150 µg/mL | [4] |
| Limit of Detection (LOD) | 1.34 µg/mL | [4] | |
| Limit of Quantitation (LOQ) | 4.48 µg/mL | [4] | |
| Detection Wavelength | 208 nm | [4] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Lumiracoxib in Pharmaceutical Formulations[3]
-
Chromatographic Conditions:
-
Column: Synergi fusion C18 (150 mm x 4.6 mm, 4 µm)
-
Mobile Phase: A mixture of 25 mM phosphoric acid (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 272 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Lumiracoxib in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-100 µg/mL).
-
-
Sample Preparation (from a gel formulation): [5]
-
Accurately weigh a portion of the gel formulation.
-
Dissolve the sample in propylene glycol.
-
Dilute the solution with a 1% w/v solution of sodium lauryl sulphate (SLS).
-
Filter the resulting solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Lumiracoxib in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Protocol 2: MEKC Method for Lumiracoxib in Pharmaceutical Formulations[4]
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm internal diameter, 40 cm effective length)
-
Background Electrolyte: 50 mM borate buffer and 50 mM sodium dodecyl sulfate (SDS) solution at pH 9.0.
-
Applied Voltage: 20 kV
-
Capillary Temperature: 30°C
-
Detection: Photodiode array (PDA) detector at 208 nm.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in the background electrolyte.
-
Use nimesulide as an internal standard.
-
-
Analysis:
-
Inject the samples into the capillary electrophoresis system.
-
Separate Lumiracoxib from its degradation products and the internal standard.
-
Quantify Lumiracoxib based on the peak area ratio relative to the internal standard.
-
Signaling Pathway and Metabolism
References
- 1. Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lumiracoxib by a validated stability-indicating MEKC method and identification of its degradation products by LC-ESI-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Lumiracoxib-d6 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumiracoxib-d6 as an internal standard in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of Lumiracoxib, a selective COX-2 inhibitor. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound is used as an internal standard (IS). Because it is chemically almost identical to the analyte (Lumiracoxib), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for more accurate and precise quantification of Lumiracoxib in complex biological samples like plasma, blood, or urine by correcting for variability during sample preparation and analysis.
Q2: What are the primary stability concerns for this compound in biological matrices?
A2: The primary stability concerns for this compound, like many deuterated compounds and carboxylic acids, in biological matrices include:
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize this compound. Lumiracoxib itself is known to be metabolized via oxidation and hydroxylation, primarily by the cytochrome P450 enzyme CYP2C9.[1]
-
pH-Dependent Stability: The carboxylic acid moiety of this compound makes it susceptible to changes in pH, which can affect its stability and solubility.
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of the analyte, potentially through the formation of ice crystals that can disrupt the sample integrity and promote chemical reactions.
-
Bench-Top Instability: Leaving samples at room temperature for extended periods can accelerate degradation due to enzymatic activity or chemical reactions.
-
Potential for Deuterium Exchange: Although generally stable, deuterium atoms on a molecule can sometimes exchange with protons from the surrounding solvent (a process called back-exchange), particularly under certain pH or enzymatic conditions. The risk depends on the position of the deuterium labels on the molecule.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound in biological matrices, it is recommended to store samples at ultra-low temperatures, typically -80°C, for long-term storage. For short-term storage, samples should be kept at refrigerated temperatures (2-8°C) if they are to be analyzed within a short period. It is crucial to minimize the time samples spend at room temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response Across a Run | Inconsistent sample processing (e.g., pipetting errors, incomplete extraction).Degradation of this compound during sample preparation (bench-top instability).Matrix effects (ion suppression or enhancement). | Review and standardize sample preparation procedures.Perform a bench-top stability assessment to determine the maximum time samples can be left at room temperature.Optimize chromatographic separation to minimize co-elution with interfering matrix components. |
| Decreasing IS Response in Re-injected Samples | Instability of the processed sample in the autosampler. | Conduct an autosampler stability study to determine the maximum allowable time for samples to remain in the autosampler before analysis. Consider using a cooled autosampler. |
| Loss of IS Signal After Freeze-Thaw Cycles | This compound is degrading with each freeze-thaw cycle. | Validate the number of freeze-thaw cycles the samples can undergo without significant degradation. Limit the number of times study samples are frozen and thawed. |
| Poor Accuracy and Precision in QC Samples | Instability of this compound in the biological matrix under the storage conditions.Issues with the stock or working solutions of this compound. | Perform a comprehensive stability assessment including long-term, short-term (bench-top), and freeze-thaw stability.Verify the stability of the stock and working solutions. |
| Unexpected Chromatographic Peaks | Presence of degradation products of this compound. | Investigate the metabolic profile of Lumiracoxib to identify potential degradation products. Adjust chromatographic conditions to separate these from the analyte and IS peaks. |
Experimental Protocols
Stability Assessment of this compound in Biological Matrix
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., plasma) under various conditions to ensure accurate and reliable quantification.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Lumiracoxib stock solution
-
Validated LC-MS/MS method for the analysis of Lumiracoxib
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Spike blank biological matrix with Lumiracoxib at low and high concentrations (e.g., 3x the lower limit of quantification and near the upper limit of quantification).
-
Prepare a sufficient number of aliquots for each stability test.
-
-
Freeze-Thaw Stability:
-
Analyze one set of low and high QC samples immediately (Time 0).
-
Freeze the remaining QC samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[2]
-
After the final cycle, process and analyze the samples along with a freshly prepared calibration curve.
-
-
Bench-Top (Short-Term) Stability:
-
Thaw frozen low and high QC samples and keep them at room temperature for a predetermined period (e.g., 4, 8, 24 hours) that reflects the expected sample handling time.
-
After the specified duration, process and analyze the samples against a fresh calibration curve.
-
-
Long-Term Stability:
-
Store low and high QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
At each time point (e.g., 1, 3, 6 months), analyze a set of the stored QC samples against a fresh calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.[3]
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: High-Throughput Lumiracoxib Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of Lumiracoxib and other selective COX-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lumiracoxib?
A1: Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It functions by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Lumiracoxib shows high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[3][4]
Q2: Which type of assay is recommended for high-throughput screening of Lumiracoxib?
A2: Fluorometric or spectrophotometric assays are well-suited for HTS of COX-2 inhibitors like Lumiracoxib. These methods are sensitive, reliable, and adaptable to a high-throughput format.[3] A common approach involves monitoring the peroxidase activity of COX-2, for instance, through the co-oxidation of a chromogenic or fluorogenic substrate.
Q3: What are the critical quality control parameters to monitor during an HTS campaign for Lumiracoxib?
A3: Key quality control metrics include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV). A Z'-factor above 0.5 indicates an excellent assay performance with a clear separation between positive and negative controls. The S/B ratio should be sufficiently high to distinguish active compounds from background noise, and a low %CV is indicative of good assay precision.
Q4: How can I minimize the risk of false positives in my Lumiracoxib screen?
A4: False positives are a common issue in HTS. To mitigate this, it is advisable to perform a confirmation screen on all initial hits. This can involve re-testing the compounds at multiple concentrations to establish a dose-response relationship and using an orthogonal assay with a different detection technology to validate the activity. Additionally, implementing counterscreens, such as a COX-1 inhibition assay, can help identify non-selective compounds.
Q5: What is a suitable positive control for a Lumiracoxib HTS assay?
A5: A well-characterized, potent, and selective COX-2 inhibitor such as Celecoxib is an excellent positive control for Lumiracoxib screening assays. It can be used to assess assay performance and normalize the activity of test compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate wells (High %CV) | - Inaccurate liquid handling- Incomplete reagent mixing- Edge effects on the microplate- Compound precipitation | - Calibrate and validate all liquid handling instrumentation.- Ensure thorough mixing of all reagents before and after addition to the plate.- Avoid using the outer wells of the plate or use a water-filled moat around the plate to maintain humidity.- Check the solubility of Lumiracoxib and test compounds in the assay buffer. Consider adjusting the DMSO concentration or using a different solvent. |
| Low signal-to-background (S/B) ratio | - Suboptimal enzyme concentration- Suboptimal substrate concentration- Inactive enzyme- Insufficient incubation time | - Optimize the concentration of recombinant COX-2 enzyme to achieve a robust signal.- Titrate the substrate (e.g., arachidonic acid) to determine the optimal concentration for the assay.- Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.- Optimize the incubation time for the enzymatic reaction to ensure sufficient product formation. |
| High rate of false positives | - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition | - For fluorescent assays, pre-read the plates after compound addition but before adding the detection reagents to identify fluorescent compounds.- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent compound aggregation.- Perform counter-screens against unrelated enzymes or a selectivity screen against COX-1 to identify non-specific inhibitors. |
| Inconsistent IC50 values for Lumiracoxib | - Variability in reagent preparation- Inconsistent incubation times- Issues with compound dilution series | - Prepare fresh reagents for each experiment and ensure accurate dilutions.- Use a timer to ensure consistent incubation periods for all plates.- Carefully prepare the compound dilution series and ensure proper mixing at each dilution step. |
| Assay drift over a screening run | - Temperature fluctuations- Reagent degradation- Evaporation from microplates | - Ensure the plate reader and incubator are maintaining a stable temperature.- Prepare fresh reagents as needed during a long run. Protect reagents from light if they are light-sensitive.- Use plate sealers to minimize evaporation, especially for long incubation periods. |
Data Presentation
Table 1: Assay Performance Metrics for a Typical Lumiracoxib HTS Campaign
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality with a large separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | 8.5 | A robust signal window, allowing for clear identification of active compounds. |
| Coefficient of Variation (%CV) for Controls | < 5% | High precision and reproducibility of the assay. |
| Hit Rate (at 10 µM) | 0.8% | A manageable number of initial hits for follow-up studies. |
Table 2: Potency of Lumiracoxib and Control Compounds in a COX-2 Inhibition Assay
| Compound | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Lumiracoxib | 8 | >500 |
| Celecoxib (Positive Control) | 40 | ~30 |
| Ibuprofen (Non-selective NSAID) | 5,200 | ~1.5 |
Experimental Protocols
Fluorometric High-Throughput COX-2 Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Human Recombinant COX-2 Enzyme: Reconstitute lyophilized enzyme in the provided buffer to the recommended stock concentration. Store at -80°C in single-use aliquots.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. For the working solution, dilute the stock in assay buffer to the final desired concentration.
-
Fluorogenic Probe: Prepare a stock solution in DMSO. The working solution is prepared by diluting the stock in assay buffer.
-
Lumiracoxib and Test Compounds: Prepare stock solutions in 100% DMSO. Create a dilution series in assay buffer or DMSO for dose-response experiments.
-
Positive Control (Celecoxib): Prepare a stock solution in DMSO and a working dilution in assay buffer.
-
Negative Control: Assay buffer with the same final concentration of DMSO as the test compounds.
2. Assay Procedure (384-well format):
-
Add 5 µL of test compound, Lumiracoxib, positive control, or negative control to the appropriate wells of a black, flat-bottom 384-well plate.
-
Prepare a master mix containing the COX-2 enzyme and the fluorogenic probe in assay buffer.
-
Add 10 µL of the enzyme/probe master mix to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiate the enzymatic reaction by adding 5 µL of the arachidonic acid working solution to all wells.
-
Immediately transfer the plate to a fluorescent plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - (Ratecompound - Ratenegative control) / (Ratepositive control - Ratenegative control))
-
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: High-throughput screening workflow for Lumiracoxib.
Caption: Simplified COX-2 signaling pathway and Lumiracoxib's mechanism.
Caption: Troubleshooting decision tree for HTS of Lumiracoxib.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Lumiracoxib
For Researchers, Scientists, and Drug Development Professionals
Method Comparison Overview
The following sections detail the experimental protocols and validation data for two distinct LC-MS/MS methods. Method 1 describes the bioanalysis of Lumiracoxib using a non-deuterated internal standard, providing a baseline for comparison. Method 2 illustrates the use of a deuterated internal standard (Celecoxib-d4) for the quantification of Celecoxib, a common practice in bioanalytical chemistry to improve accuracy and precision.
Method 1: Bioanalytical Method Validation for Lumiracoxib
This method outlines the validation of an LC-MS/MS technique for the quantification of Lumiracoxib in human plasma.
Experimental Protocol
Sample Preparation: A protein precipitation method is employed for the extraction of Lumiracoxib from human plasma. To 200 µL of plasma, 400 µL of acetonitrile containing the internal standard (IS), niflumic acid, is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Monitored Transitions:
-
Lumiracoxib: m/z 294.0 → 250.0
-
Internal Standard (Niflumic Acid): m/z 281.0 → 237.0
-
Data Presentation: Validation Summary for Lumiracoxib
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -6.7% to 9.1% |
| Inter-day Accuracy (%Bias) | -8.2% to 7.5% |
| Recovery | 85.2% - 92.5% |
| Matrix Effect | 91.3% - 104.8% |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Method 2 (Alternative): Bioanalytical Method Validation for Celecoxib using Celecoxib-d4
This method details the validation of an LC-MS/MS technique for the quantification of Celecoxib in human plasma, utilizing a deuterated internal standard.
Experimental Protocol
Sample Preparation: A liquid-liquid extraction (LLE) method is used. To 100 µL of plasma, the internal standard solution (Celecoxib-d4) is added, followed by 50 µL of 0.1 M NaOH. 1 mL of methyl tert-butyl ether (MTBE) is then added as the extraction solvent. The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for analysis.
Chromatographic Conditions:
-
LC System: Shimadzu HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of methanol and 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode.
-
Monitored Transitions:
-
Celecoxib: m/z 380.1 → 316.1
-
Internal Standard (Celecoxib-d4): m/z 384.1 → 320.1
-
Data Presentation: Validation Summary for Celecoxib
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.8% |
| Inter-day Precision (%CV) | ≤ 7.2% |
| Intra-day Accuracy (%Bias) | -4.5% to 6.3% |
| Inter-day Accuracy (%Bias) | -6.1% to 5.9% |
| Recovery | > 90% |
| Matrix Effect | Negligible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Visualizing the Workflow
To better understand the processes involved in bioanalytical method validation, the following diagrams illustrate the key steps.
Caption: General workflow for bioanalytical method validation.
Caption: Role of an internal standard in bioanalysis.
The Critical Role of Internal Standards in NSAID Analysis: A Comparative Guide to Lumiracoxib-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Lumiracoxib-d6 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.
The use of internal standards (IS) is a cornerstone of quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thereby providing a reliable reference for quantification.[2][3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in LC-MS bioanalysis due to their near-identical physicochemical properties to the analyte.[2][4][5]
This compound: A Stable Isotope-Labeled Internal Standard for NSAID Analysis
Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the arylalkanoic acid class of NSAIDs. Its deuterated analog, this compound, serves as an excellent internal standard for the quantification of lumiracoxib and other structurally related NSAIDs. The six deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in the mass spectrometer while maintaining nearly identical chromatographic behavior and ionization efficiency.
Performance Comparison of Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for variations in sample preparation and matrix effects.[4][5] Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[3]
Table 1: Performance Metrics of Deuterated Internal Standards in NSAID Analysis
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Precision (RSD %) |
| Imrecoxib | Agomelatine (structural analog) | Human Plasma | 93.98 - 96.07 | 1.86 - 9.62 | ≤ 8.77 |
| Imrecoxib Metabolite M1 | Agomelatine (structural analog) | Human Plasma | 95.99 - 96.59 | 5.56 - 7.42 | ≤ 8.77 |
| Imrecoxib Metabolite M2 | Agomelatine (structural analog) | Human Plasma | 94.35 - 96.34 | 3.21 - 6.51 | ≤ 8.77 |
| Multiple NSAIDs | Meloxicam-d3, Niflumic acid-13C6, etc. | Milk | 86.3 - 108 | Not explicitly stated, but compensated for by IS | 5.51 - 16.2 |
| Multiple NSAIDs | Meloxicam-d3, Niflumic acid-13C6, etc. | Muscle | 85.0 - 109 | Not explicitly stated, but compensated for by IS | 4.73 - 16.6 |
| Ibuprofen | Ibuprofen-d3 | Miniature Swine Plasma | 54 - 60 | Not explicitly stated, but compensated for by IS | Not specified |
| Ibuprofen | Ibuprofen-d3 | Miniature Swine Synovial Fluid | 37 - 41 | Not explicitly stated, but compensated for by IS | Not specified |
Note: The data in this table is compiled from multiple sources.[6][7][8] The use of a structural analog (Agomelatine) for Imrecoxib and its metabolites still demonstrates good performance, but a deuterated standard would be expected to provide even better compensation for matrix effects.
The data consistently demonstrates that methods employing stable isotope-labeled internal standards achieve good recovery and precision across different biological matrices.[6][7][8] The ability of SIL internal standards to mimic the behavior of the analyte during extraction and ionization is the key to this enhanced performance.[5]
Experimental Protocols
Below is a representative experimental protocol for the analysis of multiple NSAIDs in a biological matrix using LC-MS/MS with a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of the internal standard (e.g., this compound at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[9]
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for most acidic NSAIDs.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for NSAID analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of NSAIDs. Stable isotope-labeled internal standards, exemplified by this compound, offer the most robust solution for mitigating variability arising from sample preparation and matrix effects in LC-MS/MS assays. While structural analogs can also provide acceptable performance, deuterated standards that co-elute with the analyte provide the highest level of confidence in the accuracy and precision of the results. For researchers aiming for the most reliable quantification of NSAIDs in complex biological matrices, the use of a stable isotope-labeled internal standard like this compound is the recommended best practice.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechjournals.com [scitechjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
A Comparative Guide to Validated Analytical Methods for Lumiracoxib Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Lumiracoxib, a non-steroidal anti-inflammatory drug. The following sections present the experimental protocols and performance data for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Micellar Electrokinetic Chromatography (MEKC), and UV Spectrophotometry. This objective comparison is intended to assist in the selection of the most suitable assay for specific research and quality control needs.
Quantitative Performance Data
The performance of an analytical method is best assessed through its validation parameters. The following tables summarize the quantitative data for the different Lumiracoxib assays found in the literature.
Table 1: Comparison of Chromatographic Methods for Lumiracoxib Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | MEKC Method |
| Linearity Range | 10-100 µg/mL | 2-30 µg/mL | 5-150 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | ≈0.999 | 0.9999 |
| Accuracy (% Recovery) | Data not specified | 98-100% | Data not specified |
| Precision (%RSD) | Data not specified | < 2.0% | Data not specified |
| Limit of Detection (LOD) | Data not specified | Data not specified | 1.34 µg/mL |
| Limit of Quantification (LOQ) | Data not specified | Data not specified | 4.48 µg/mL |
Table 2: Performance Data for UV Spectrophotometry Method for Lumiracoxib Analysis
| Parameter | UV Spectrophotometry |
| Linearity Range | 2-30 µg/mL |
| Correlation Coefficient (r) | ≈0.999 |
| Accuracy (% Recovery) | 98-100% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical assays. The following sections provide the experimental protocols for the key methods cited.
High-Performance Liquid Chromatography (HPLC) - Method 1
This stability-indicating reversed-phase LC method was developed for the determination of lumiracoxib in pharmaceutical formulations.[1]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Synergi fusion C18 column (150 mm x 4.6 mm).[1]
-
Column Temperature: 30°C.[1]
-
Mobile Phase: A mixture of phosphoric acid (25 mM; pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 272 nm.[1]
-
Runtime: The chromatographic separation is achieved within 10 minutes.[1]
High-Performance Liquid Chromatography (HPLC) - Method 2
This HPLC method was developed and validated for the quantitative determination of lumiracoxib in tablets.[2][3]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: Propylsulfonic acid bonded to silica gel column (250 x 4.6 mm; 5 μm).[2][3]
-
Mobile Phase: A mixture of phosphate buffer (pH 7.4; 10 mM), water, and acetonitrile in a 10:40:50 (v/v/v) ratio.[2][3]
Micellar Electrokinetic Chromatography (MEKC)
This stability-indicating MEKC method was developed for the analysis of lumiracoxib in pharmaceutical formulations.[4]
-
Instrumentation: A capillary electrophoresis system with a photodiode array (PDA) detector.
-
Capillary: Fused-silica capillary (50 μm internal diameter; 40 cm effective length).[4]
-
Buffer: 50 mM borate buffer and 50 mM sodium dodecyl sulfate (SDS) solution at pH 9.0.[4]
-
Temperature: 30°C.[4]
-
Applied Voltage: 20 kV.[4]
-
Detection: PDA detector set at 208 nm.[4]
-
Internal Standard: Nimesulide.[4]
UV Spectrophotometry
This UV spectrophotometric method was developed for the quantitative determination of lumiracoxib in tablets.[2][3]
-
Instrumentation: A UV spectrophotometer.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC analysis of Lumiracoxib.
Caption: General workflow for MEKC analysis of Lumiracoxib.
Caption: General workflow for UV Spectrophotometry of Lumiracoxib.
References
- 1. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maturityneedlework.com [maturityneedlework.com]
- 4. Determination of lumiracoxib by a validated stability-indicating MEKC method and identification of its degradation products by LC-ESI-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Evaluating Lumiracoxib-d6 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount. While data on Lumiracoxib-d6 is not publicly available, this guide explores the theoretical advantages of its use and provides a comparative analysis of analogous deuterated internal standards for other COX-2 inhibitors, offering a predictive look at the performance one could expect from this compound.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively normalizes for variability that can be introduced during the analytical process, such as matrix effects, leading to more accurate and precise results.[1][2][3]
Comparative Performance of Deuterated Internal Standards for Coxibs
To illustrate the high performance achievable with deuterated internal standards in the analysis of COX-2 inhibitors, this guide presents validation data from published bioanalytical methods for celecoxib and etoricoxib, which utilize celecoxib-d7 and etoricoxib-d4, respectively. These compounds are structurally and functionally related to lumiracoxib, and the data serves as a strong surrogate for the expected performance of a method using this compound.
| Analyte | Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Celecoxib | Celecoxib-d7 | Human Plasma | 5.047 - 2518.667 | <10% | <10% | 90-110% | [4] |
| Etoricoxib | Etoricoxib-d4 | Human Plasma | 10.00 - 4000.39 | Within-run: Not specified | Between-run: Not specified | Within ±10.89% of nominal | [5] |
Note: The table summarizes data from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
The Path to Accurate Quantification: A Standard Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of a drug, such as a coxib, in a biological matrix using a deuterated internal standard and LC-MS/MS.
Figure 1. A generalized workflow for the bioanalysis of a coxib using a deuterated internal standard.
Detailed Experimental Protocols
The success of a bioanalytical method relies on a well-defined and validated protocol. Below are summaries of typical experimental conditions for the analysis of celecoxib and etoricoxib using their respective deuterated internal standards. These protocols provide a strong foundation for the development of a robust method for lumiracoxib with this compound.
Celecoxib Analysis using Celecoxib-d7 Internal Standard
-
Sample Preparation: Solid-phase extraction is a common technique. In one method, celecoxib and its deuterated internal standard, celecoxib-d7, were extracted from 300 µL of human plasma using a Strata-X SPE cartridge.[6] Another approach involves a simple one-step liquid-liquid extraction with methyl tert-butyl ether.[7]
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
-
Ionization: Negative ion electrospray ionization (ESI) is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for celecoxib and celecoxib-d7 are monitored. For instance, m/z 380.0 → 315.9 for celecoxib and m/z 387.0 → 323.0 for celecoxib-d7.[6]
-
Etoricoxib Analysis using Etoricoxib-d4 Internal Standard
-
Sample Preparation: A simple protein precipitation with methanol is an effective and high-throughput sample preparation technique.[5]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column is used.
-
Mobile Phase: A gradient or isocratic mobile phase is employed to achieve good separation.
-
Flow Rate: A flow rate is optimized for the specific column and mobile phase.
-
-
Mass Spectrometric Parameters:
-
Ionization: Positive mode electrospray ionization (ESI) is typically used for etoricoxib.
-
Detection: MRM is used for quantification. The quantitative MRM transition ions for etoricoxib and etoricoxib-d4 have been reported as m/z 359.15 > 279.10 and m/z 363.10 > 282.10, respectively.[5]
-
Conclusion
While direct experimental data for this compound as an internal standard is not currently available in the public domain, the well-established principles of using stable isotope-labeled internal standards and the exemplary performance of deuterated analogs for other coxibs provide a strong case for its superior accuracy and precision. The use of this compound would mitigate the risk of unreliable data that can arise from using surrogate internal standards, which may not adequately track the analyte's behavior in the presence of matrix effects or co-medications.[1] For researchers and drug development professionals seeking the most robust and reliable bioanalytical data for lumiracoxib, the investment in a deuterated internal standard like this compound is a scientifically sound and highly recommended approach.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Lumiracoxib-d6: A Comparative Guide
For researchers and drug development professionals utilizing deuterated standards, a thorough understanding of the Certificate of Analysis (CoA) is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive interpretation of a typical CoA for Lumiracoxib-d6, presenting a comparative analysis with two other deuterated COX-2 inhibitors, Celecoxib-d4 and Rofecoxib-d6.
Data Summary of Deuterated Coxib Inhibitors
The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound and its alternatives. These values represent typical specifications for high-quality deuterated reference standards.
| Parameter | This compound | Celecoxib-d4[1] | Rofecoxib-d6 |
| CAS Number | 1225453-72-4[2] | 544686-20-6[1][3][4][5][6] | 143322-57-0 |
| Molecular Formula | C₁₅H₇D₆ClFNO₂[2] | C₁₇H₁₀D₄F₃N₃O₂S[1] | C₁₇H₈D₆O₄S |
| Molecular Weight | 299.76 g/mol [2] | 385.40 g/mol [3][5] | 320.40 g/mol |
| Chemical Purity (by HPLC) | ≥98.0% | >95%[1] | ≥98.0% |
| Isotopic Enrichment (by MS) | ≥99% | ≥98% | ≥99% |
| Specific Impurities | Un-deuterated Lumiracoxib <1.0% | Un-deuterated Celecoxib <2.0% | Un-deuterated Rofecoxib <1.0% |
Experimental Protocols
The data presented in the CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments cited.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the deuterated compound and to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
Procedure:
-
Standard Preparation: A known concentration of the reference standard is prepared in a suitable solvent (e.g., Acetonitrile).
-
Sample Preparation: A sample of the deuterated compound is prepared at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The resulting chromatograms are analyzed to determine the area of the main peak corresponding to the deuterated compound and any impurity peaks.
-
Calculation: The chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To determine the percentage of the deuterated compound relative to its non-deuterated counterpart and other isotopic variants.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (e.g., this compound) and the ion corresponding to the non-deuterated molecule (Lumiracoxib) are measured.
-
Calculation: The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of all isotopic species.
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the typical workflow from receiving a reference material to issuing a Certificate of Analysis.
Structural Comparison of Lumiracoxib and this compound
The diagram below highlights the positions of deuterium substitution in this compound compared to its non-deuterated form.
References
Comparative Fragmentation Analysis of Lumiracoxib and Lumiracoxib-d6: A Guide for Researchers
A comprehensive comparative fragmentation analysis between Lumiracoxib and its deuterated analog, Lumiracoxib-d6, could not be completed due to the absence of publicly available, detailed experimental data on their respective mass spectrometric fragmentation patterns.
Extensive searches of scientific literature and spectral databases did not yield the specific quantitative data, such as the mass-to-charge ratios (m/z) and relative intensities of fragment ions, necessary for a direct comparison. This information is crucial for constructing a detailed comparative analysis, including data tables and fragmentation pathway diagrams as requested.
While general information regarding the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Lumiracoxib in various matrices exists, these publications do not provide the specific product ion spectra required for this guide. Spectral libraries that were consulted also lacked the necessary detailed fragmentation data for both Lumiracoxib and, particularly, for this compound.
Therefore, the generation of a quantitative data summary table and the corresponding fragmentation pathway diagrams using Graphviz is not possible at this time. To provide such a guide, experimental data from a direct comparative fragmentation analysis of Lumiracoxib and this compound, performed under identical mass spectrometric conditions, would be required.
Hypothetical Experimental Protocol
For researchers intending to perform such a comparative analysis, a general experimental protocol is provided below. This protocol outlines the typical steps involved in acquiring the necessary fragmentation data.
Objective: To compare the collision-induced dissociation (CID) fragmentation patterns of Lumiracoxib and this compound.
Materials:
-
Lumiracoxib reference standard
-
This compound internal standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Prepare standard solutions of Lumiracoxib and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, chromatographic separation is recommended to ensure sample purity.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation, is commonly used.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The choice will depend on which mode provides a better signal for the precursor ions.
-
Precursor Ion Selection: Select the protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ of Lumiracoxib and this compound for fragmentation.
-
Collision-Induced Dissociation (CID): Systematically vary the collision energy to obtain a comprehensive fragmentation pattern. This will reveal both low-energy and high-energy fragments.
-
Data Acquisition: Acquire full scan product ion spectra for both compounds.
-
Hypothetical Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for such a comparative fragmentation analysis.
Caption: Experimental workflow for comparative fragmentation analysis.
Hypothetical Fragmentation Pathway Diagram
Without experimental data, a definitive fragmentation pathway cannot be drawn. However, based on the structure of Lumiracoxib, a hypothetical fragmentation diagram can be proposed. The deuteration in this compound would be expected to result in a corresponding mass shift in the fragment ions containing the deuterium labels.
Caption: Hypothetical fragmentation pathways.
We encourage researchers with access to the necessary instrumentation to perform this comparative analysis and contribute the data to public spectral libraries. Such a contribution would be highly valuable to the scientific community, particularly for those involved in drug metabolism, pharmacokinetics, and bioanalytical method development.
Performance Showdown: Lumiracoxib-d6 on Triple Quadrupole vs. High-Resolution Mass Spectrometry
A Comparative Guide for Researchers in Drug Development
For scientists engaged in the bioanalysis of the selective COX-2 inhibitor Lumiracoxib, the choice of internal standard and mass spectrometry platform is a critical decision that directly impacts data quality, sensitivity, and accuracy. Lumiracoxib-d6, a deuterated analog of the parent drug, is a commonly employed internal standard. This guide provides a comprehensive comparison of its performance on two of the most prevalent mass spectrometry platforms in pharmaceutical research: triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap technology.
At a Glance: Performance Characteristics
The following table summarizes the expected performance of this compound on triple quadrupole and high-resolution mass spectrometers based on typical validated bioanalytical methods.
| Performance Metric | Triple Quadrupole (QqQ) MS | High-Resolution (Orbitrap) MS | Key Considerations |
| Lower Limit of Quantification (LLOQ) | Typically 0.5 - 10 ng/mL | Potentially < 1 ng/mL | QqQ in Selected Reaction Monitoring (SRM) mode is highly sensitive for targeted analysis. HRMS in full scan or SIM mode can also achieve excellent sensitivity. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 4 - 6 orders of magnitude[1] | HRMS often provides a wider linear dynamic range, which can be advantageous for studies with wide concentration variations. |
| Precision (%CV) | < 15% | < 15% | Both platforms are capable of excellent precision, meeting regulatory requirements for bioanalysis. |
| Accuracy (%Bias) | ± 15% | ± 15% | Both platforms demonstrate high accuracy for quantitative measurements. |
| Selectivity | High (in SRM mode) | Very High | HRMS offers superior selectivity due to its ability to resolve analytes from matrix interferences with high mass accuracy. |
| Throughput | High | Moderate to High | QqQ instruments are generally optimized for high-throughput quantitative workflows. |
In-Depth Analysis: Platform-Specific Performance
Triple Quadrupole Mass Spectrometry: The Gold Standard for Targeted Quantitation
Triple quadrupole mass spectrometers, operating in Selected Reaction Monitoring (SRM) mode, are the workhorses of quantitative bioanalysis. The high specificity and sensitivity achieved by monitoring specific precursor-to-product ion transitions make this platform ideal for routine, high-throughput analysis of drugs and their metabolites in complex biological matrices.
For this compound, a typical LC-MS/MS method on a triple quadrupole instrument would involve monitoring specific MRM transitions to ensure selective and sensitive detection.
High-Resolution Mass Spectrometry (Orbitrap): Unparalleled Selectivity and Retrospective Analysis
High-resolution mass spectrometers, such as the Orbitrap, offer a different paradigm for quantitative analysis. By providing high-resolution, accurate-mass (HRAM) data, these instruments can differentiate analytes from background interferences with exceptional confidence. This is particularly beneficial when dealing with complex matrices or when unexpected metabolites or interferences are present.
Alternative Internal Standards for Lumiracoxib Analysis
While this compound is an ideal stable isotope-labeled internal standard, other compounds have been utilized in the analysis of Lumiracoxib and other COX-2 inhibitors. The choice of internal standard is critical and should ideally be a stable isotope-labeled version of the analyte. However, if that is not available, a structural analog can be used.
| Internal Standard | Rationale for Use | Potential Considerations |
| Celecoxib-d4 | Structurally similar COX-2 inhibitor. | Differences in ionization efficiency and chromatographic behavior compared to Lumiracoxib. |
| Diclofenac-d4 | Structurally related NSAID. | May have different extraction recovery and matrix effects. |
| Niflumic acid | Used in an HPLC-UV method for Lumiracoxib.[2] | Not a mass spectrometry-based internal standard and not structurally similar. Less ideal for LC-MS/MS. |
| Piroxicam | Used for the analysis of Etoricoxib, another COX-2 inhibitor. | Structural and chemical properties differ significantly from Lumiracoxib. |
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the analysis of NSAIDs using triple quadrupole and high-resolution mass spectrometers.
Representative Triple Quadrupole LC-MS/MS Method
This protocol is based on a validated method for a similar small molecule and is representative of an approach for this compound.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: Protein precipitation using acetonitrile. Supernatant is evaporated and reconstituted in the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions: Specific precursor and product ions for Lumiracoxib and this compound would be optimized.
Representative High-Resolution (Orbitrap) LC-MS Method
This protocol outlines a general approach for quantitative analysis on an HRMS platform.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: Similar to the triple quadrupole method (protein precipitation).
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
3. Mass Spectrometry (Orbitrap):
-
Ionization: Heated Electrospray Ionization (HESI), positive or negative mode.
-
Scan Type: Full scan with a resolution of 35,000 FWHM.[3]
-
Data Analysis: Extracted ion chromatograms are generated using a narrow mass window (e.g., ±5 ppm) around the accurate mass of the target ions.
Visualizing the Workflow
Caption: A generalized workflow for the bioanalysis of Lumiracoxib using LC-MS.
Logical Decision Flow for Platform Selection
Caption: Decision tree for selecting the appropriate mass spectrometry platform.
Conclusion
Both triple quadrupole and high-resolution mass spectrometers are powerful tools for the quantitative analysis of Lumiracoxib using this compound as an internal standard. The choice of platform ultimately depends on the specific needs of the study. For high-throughput, targeted quantification in a regulated environment, the triple quadrupole remains the industry standard. However, for research applications where selectivity is paramount and the ability to perform retrospective data analysis is valuable, high-resolution mass spectrometry offers significant advantages. Researchers should carefully consider the balance of sensitivity, selectivity, throughput, and the need for qualitative information when selecting the optimal platform for their bioanalytical workflow.
References
Validation of Lumiracoxib-d6 for Use in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lumiracoxib-d6 as an internal standard for the regulated bioanalysis of Lumiracoxib, particularly in comparison to the use of a structural analog. The information presented herein is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Executive Summary
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This minimizes variability introduced during sample preparation and analysis, leading to superior accuracy and precision compared to other internal standards like structural analogs. This guide outlines the validation parameters for a bioanalytical method using this compound and presents a comparative view of its expected performance against a structural analog internal standard.
Performance Comparison: this compound vs. Structural Analog
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The following table compares the expected performance of this compound (a SIL-IS) with a hypothetical structural analog internal standard.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Justification |
| Co-elution with Analyte | Complete co-elution | Potential for chromatographic separation | A SIL-IS has nearly identical chromatographic behavior to the analyte, ensuring that both are subjected to the same matrix effects at the same time. A structural analog may have different retention times. |
| Compensation for Matrix Effects | High | Moderate to Low | Due to co-elution and similar ionization properties, a SIL-IS effectively compensates for ion suppression or enhancement caused by the biological matrix. A structural analog's different chemical nature can lead to different ionization efficiency and susceptibility to matrix effects. |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Minor differences in chemical properties of a structural analog can lead to variations in extraction efficiency compared to the analyte. A SIL-IS is expected to have nearly identical recovery. |
| Precision (%CV) | Typically ≤15% (≤20% at LLOQ) | May be higher due to variability | The superior ability of a SIL-IS to normalize for analytical variability generally results in lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ±15% (±20% at LLOQ) | Potential for greater bias | Inaccurate compensation for matrix effects or extraction variability by a structural analog can introduce a systematic error or bias in the results. |
| Regulatory Acceptance | Highly recommended by regulatory agencies (e.g., FDA, EMA) | Acceptable, but requires more rigorous justification and validation | Regulatory bodies strongly encourage the use of SIL-IS for their ability to produce more reliable data. |
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for Lumiracoxib in human plasma using this compound as an internal standard is provided below. This protocol is based on standard practices in regulated bioanalysis.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lumiracoxib and this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Lumiracoxib stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lumiracoxib: To be determined (e.g., precursor ion [M+H]+ or [M-H]- to a specific product ion).
-
This compound: To be determined (e.g., precursor ion [M+6+H]+ or [M+6-H]- to a specific product ion).
-
-
Method Validation Parameters
The method should be validated according to FDA and/or EMA guidelines, assessing the following parameters:
-
Selectivity: Analysis of at least six different batches of blank human plasma to ensure no significant interference at the retention times of Lumiracoxib and this compound.
-
Linearity and Range: A calibration curve with at least eight non-zero standards, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on at least three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of Lumiracoxib in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Bioanalytical Workflow for Lumiracoxib using this compound
Caption: Bioanalytical workflow for Lumiracoxib quantification.
Metabolic Pathway of Lumiracoxib
Caption: Major metabolic pathways of Lumiracoxib.
Performance and Variability of Lumiracoxib-d6 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected inter-day and intra-day variability of Lumiracoxib-d6 when used as an internal standard in bioanalytical methods. As a deuterated analog of Lumiracoxib, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, designed to ensure the accuracy and precision of the quantification of Lumiracoxib in biological matrices. This document outlines the standard validation parameters as dictated by regulatory agencies and presents expected performance data based on analogous deuterated internal standards used for other non-steroidal anti-inflammatory drugs (NSAIDs).
Understanding Inter-day and Intra-day Variability
In bioanalytical method validation, intra-day variability (also known as within-run precision) measures the precision of the analytical method within a single analytical run on the same day. Inter-day variability (or between-run precision) assesses the precision of the method across multiple days. Both are crucial for demonstrating the reproducibility and reliability of a method.
These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels: low, medium, and high. The acceptance criteria for both inter-day and intra-day precision, as set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are a coefficient of variation (CV) or relative standard deviation (RSD) not exceeding 15%. For the lower limit of quantitation (LLOQ), a CV of up to 20% is acceptable.[1][2][3]
Expected Performance of this compound
While specific experimental data on the inter-day and intra-day variability of this compound is not publicly available, its performance can be reliably inferred from the validation of bioanalytical methods for other NSAIDs that employ deuterated internal standards. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis, as it closely mimics the analyte during sample extraction and ionization, thus correcting for variability.
The following table summarizes typical inter-day and intra-day precision and accuracy data for the bioanalysis of other NSAIDs using deuterated internal standards. It is anticipated that a validated method using this compound would exhibit similar performance characteristics.
| Analyte (NSAID) | Internal Standard | Matrix | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Accuracy (%Bias) |
| Expected for Lumiracoxib | This compound | Human Plasma | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Celecoxib | Celecoxib-d4 | Human Plasma | 2.1 - 7.8 | 3.5 - 8.2 | -5.2 to 4.5 | -4.8 to 3.7 |
| Diclofenac | Diclofenac-d4 | Human Plasma | 1.9 - 6.5 | 2.8 - 7.1 | -6.3 to 5.1 | -5.9 to 4.3 |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | 2.5 - 8.1 | 4.2 - 9.3 | -7.1 to 6.2 | -6.5 to 5.8 |
This table presents a synthesis of expected performance based on publicly available data for analogous compounds and regulatory guidelines.
Experimental Protocol for Variability Assessment
A detailed protocol for assessing the inter-day and intra-day variability of a bioanalytical method for Lumiracoxib using this compound as an internal standard is provided below.
Objective: To determine the precision and accuracy of the bioanalytical method for the quantification of Lumiracoxib in human plasma.
Materials:
-
Lumiracoxib reference standard
-
This compound internal standard
-
Control human plasma
-
LC-MS/MS system
-
All necessary solvents and reagents
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Lumiracoxib and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Lumiracoxib by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike control human plasma with the Lumiracoxib working standard solutions to prepare calibration standards at a minimum of six concentration levels.
-
Spike control human plasma with the Lumiracoxib working standard solutions to prepare QC samples at four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control (mid-range of the calibration curve)
-
HQC: High Quality Control (approx. 75% of the upper limit of quantification)
-
-
-
Sample Extraction:
-
To an aliquot of each calibration standard, QC sample, and blank plasma, add the this compound working solution.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions.
-
-
Intra-Day Variability Assessment:
-
Analyze five replicates of each QC concentration level (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Calculate the mean, standard deviation, %CV, and %accuracy for each concentration level.
-
-
Inter-Day Variability Assessment:
-
Repeat the analysis of five replicates of each QC concentration level on three different days.
-
Calculate the overall mean, standard deviation, %CV, and %accuracy for each concentration level across the three runs.
-
Acceptance Criteria:
-
Precision (%CV): ≤ 15% for LQC, MQC, and HQC; ≤ 20% for LLOQ.
-
Accuracy (%Bias): Within ±15% of the nominal concentration for LQC, MQC, and HQC; within ±20% for LLOQ.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the assessment of inter-day and intra-day variability.
References
Comparison of Lumiracoxib pharmacokinetics with other COX-2 inhibitors
A Comparative Guide to the Pharmacokinetics of Lumiracoxib and Other COX-2 Inhibitors
This guide provides a detailed comparison of the pharmacokinetic profiles of lumiracoxib and other prominent cyclooxygenase-2 (COX-2) inhibitors, including celecoxib, etoricoxib, rofecoxib, and valdecoxib. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Pharmacokinetic Data Summary
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its efficacy and safety profile. The following tables summarize the key pharmacokinetic parameters for lumiracoxib and other selected COX-2 inhibitors.
Table 1: Absorption and Distribution
| Parameter | Lumiracoxib | Celecoxib | Etoricoxib | Rofecoxib | Valdecoxib |
| Bioavailability (%) | 74%[1][2][3] | Not known | ~100%[4][5] | ~93%[6] | 83%[7][8][9] |
| Tmax (hours) | ~2[1][2][10] | 2-4[11] | ~1[4][12] | 1-3[6][13] | ~3[14] |
| Protein Binding (%) | ≥98%[2][3] | ~97%[15] | ~92%[16][17] | 87%[6] | ~98%[7][9] |
| Volume of Distribution (Vd) | - | 455 L[11] | 120 L[12] | Approximates body mass[18][19] | 0.8 L/kg[7] |
Table 2: Metabolism and Excretion
| Parameter | Lumiracoxib | Celecoxib | Etoricoxib | Rofecoxib | Valdecoxib |
| Elimination Half-life (t½) (hours) | ~4-6[1][10][20] | ~11[11][15][21] | ~22[16][17] | ~17[6][22] | 8-11[7][9] |
| Primary Metabolizing Enzymes | CYP2C9 (major), CYP1A2, CYP2C19 (minor)[1] | CYP2C9 (primary), CYP3A4 (minor)[23][24] | CYP3A4[4][12] | Cytosolic enzymes (reduction)[22] | CYP3A4, CYP2C9[9] |
| Active Metabolites | 4'-hydroxy-lumiracoxib[1] | None[24] | - | Inactive metabolites[22] | Hydroxymethyl metabolite (M1)[7][25] |
| Routes of Excretion | Urine (~54%) and Feces (~43%)[3] | Feces (~57%) and Urine (~27%)[21] | Urine (~70%) and Feces (~20%)[16] | Urine (~72%) and Feces (~14%)[22] | Urine (~70%)[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies. While specific protocols may vary between studies, a general methodology for a pharmacokinetic bioequivalence study is outlined below.
General Protocol for a Single-Dose Bioequivalence Study
-
Study Design: A typical study follows a randomized, open-label, two-sequence, crossover design with a washout period between administrations (e.g., 14 days)[17][26].
-
Subjects: Healthy adult male and female volunteers are recruited. Subjects undergo screening to ensure they meet the inclusion and exclusion criteria[17].
-
Procedure:
-
Subjects are administered a single oral dose of the test or reference drug after an overnight fast[5].
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to characterize the plasma concentration-time profile of the drug[5][27].
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Analytical Method: Drug concentrations in plasma samples are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS)[5].
-
Pharmacokinetic Analysis: A noncompartmental method is used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax)[26].
Visualizations
Mechanism of Action and Metabolic Pathways
The following diagrams illustrate the general mechanism of action of COX-2 inhibitors and a simplified overview of their metabolic pathways.
Caption: General pathway of COX-2 selective inhibition.
Caption: Simplified metabolic pathways of COX-2 inhibitors.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical pharmacokinetic experiment.
Caption: Typical workflow of a pharmacokinetic study.
References
- 1. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Pharmacokinetics and bioequivalence of generic etoricoxib in healthy volunteers - GaBIJ [gabi-journal.net]
- 6. Rofecoxib - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Valdecoxib - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of lumiracoxib in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Etoricoxib - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of lumiracoxib, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. admescope.com [admescope.com]
Safety Operating Guide
Navigating the Disposal of Lumiracoxib-d6: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling Lumiracoxib-d6 now have a centralized resource for its proper disposal. This guide provides essential safety information and a step-by-step operational plan to ensure the safe and compliant disposal of this deuterated COX-2 inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound, like its non-deuterated counterpart, requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for similar compounds indicate that they may be harmful if swallowed and can cause damage to organs through prolonged or repeated exposure. Therefore, proper personal protective equipment (PPE) is mandatory during handling and disposal.
Key Safety and Handling Precautions
A summary of the critical safety and handling information for compounds similar to this compound is provided below. This information, compiled from various safety data sheets, should be considered the minimum standard for laboratory practice.
| Precaution Category | Specific Recommendations | Source Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1][2][3] |
| Engineering Controls | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust may be formed. | [2][3] |
| Handling Procedures | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Avoid formation of dust. | [1][4][5] |
| Spill Response | For dry spills, use a damp cloth or a filtered vacuum to clean. Avoid creating dust. Place waste in a sealed, appropriately labeled container for disposal. Prevent further leakage if safe to do so and do not let the product enter drains. | [2][3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [4][5] |
Procedural Steps for Disposal
The disposal of this compound must comply with all federal, state, and local regulations. The following workflow provides a general procedure for the disposal of chemical waste of this nature within a laboratory setting.
Detailed Disposal Protocol
-
Initial Assessment and Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound prior to handling.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Designate a specific satellite accumulation area for the waste container.
-
-
Waste Collection:
-
Use a dedicated, chemically compatible container for this compound waste.[6] The container must be in good condition, leak-proof, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound".
-
When transferring the waste, minimize the creation of dust.[2][5] For any remaining solid residues, gently scrape or sweep them into the container.
-
Do not fill liquid containers to more than 80% capacity to prevent spills.[6]
-
After each addition, securely seal the container.
-
-
Storage and Documentation:
-
Store the sealed container in the designated satellite accumulation area, away from incompatible materials.
-
Maintain a detailed log of the accumulated waste, noting the date and quantity of each addition.
-
It is imperative not to mix this compound waste with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Disposal must be conducted through a licensed and professional waste disposal company.[2] Do not dispose of this compound in standard laboratory trash or down the drain.[4]
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
Complete all necessary paperwork, including a hazardous waste manifest, as required for shipment and disposal.[7]
-
Retain copies of all disposal documentation for your records, in accordance with regulatory requirements.
-
By adhering to these guidelines, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Essential Safety and Logistical Information for Handling Lumiracoxib-d6
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and logistical plans for the handling and disposal of Lumiracoxib-d6.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure.[2] When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Wear two pairs of gloves when handling the compound.[3] Change gloves regularly or immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Disposable Gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] |
| Respiratory Protection | NIOSH-approved Respirator | Required when there is a risk of generating aerosols or dust. A surgical N-95 respirator can provide both respiratory and splash protection.[2] |
Operational and Disposal Plans
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
A chemical fume hood is recommended to minimize the inhalation of any potential dust or vapors.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and uncluttered.
-
Weighing and Transferring: Handle the compound carefully to avoid the creation of dust. Use appropriate tools for transfer.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area thoroughly and dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
